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Benzo[b]thiophene-4-ol

Cat. No.: B1219695
CAS No.: 3610-02-4
M. Wt: 150.2 g/mol
InChI Key: BMRZGYNNZTVECK-UHFFFAOYSA-N
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Description

Contextualizing Benzo[b]thiophene-4-ol within Heterocyclic Chemistry Research

This compound is a heterocyclic compound featuring a benzene (B151609) ring fused to a thiophene (B33073) ring, with a hydroxyl group substituted at the fourth position. Its chemical identity and properties are rooted in the broader class of benzo[b]thiophenes, which are a cornerstone of heterocyclic chemistry.

Significance of the Benzo[b]thiophene Scaffold in Organic Chemistry

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in drug discovery and medicinal chemistry. researchgate.netnih.gov This is due to its presence in numerous pharmaceutical agents and its wide spectrum of biological activities. researchgate.netnih.gov The core structure is found in several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene (B1678788), the asthma treatment Zileuton, and the antifungal agent Sertaconazole. researchgate.netrsc.orgrsc.orgmdpi.com

The significance of the benzo[b]thiophene core stems from its structural and electronic properties. The planar, electron-rich system, containing a sulfur heteroatom, facilitates binding to various enzymes and receptors. researchgate.net This scaffold is associated with a vast array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant properties. researchgate.netnih.govrsc.orgmdpi.comresearchgate.net Beyond medicine, benzo[b]thiophene derivatives are also crucial in materials science as components of organic semiconductors. rsc.orgccspublishing.org.cn

Distinguishing Features of this compound as a Hydroxylated Benzothiophene (B83047) Derivative

This compound, also known as 4-hydroxybenzo[b]thiophene, is distinguished by the hydroxyl (-OH) group at the C4 position. aaronchem.com This functional group is a key feature, rendering the compound a versatile building block in organic synthesis. aaronchem.com The hydroxyl group provides a reactive site for further functionalization, allowing chemists to attach various substituents and modulate the molecule's physicochemical properties for specific applications. aaronchem.com

The specific placement of the hydroxyl group at the 4-position influences the molecule's reactivity. Research has shown that both 4-hydroxy and 7-hydroxy-1-benzothiophene can be used to create more complex tricyclic systems by fusing additional oxygen-containing rings onto the core structure. rsc.org This highlights its utility as a precursor for diverse and complex heterocyclic compounds.

Historical Perspective of this compound Research

Overview of Key Research Areas for this compound and its Derivatives

Research involving this compound and its derivatives is primarily concentrated in the fields of organic synthesis and medicinal chemistry.

Organic Synthesis : The compound serves as a valuable intermediate for constructing more complex molecular architectures. aaronchem.com Its functional handle allows for its incorporation into larger structures, such as unnatural flavonoids and fused polycyclic systems. rsc.orgnih.gov For instance, it has been used as the starting point for creating thiophene-anellated flavonoid analogues, which are novel heterocyclic compounds not accessible through other means. nih.gov

Medicinal Chemistry : Derivatives of this compound have been investigated for their potential biological activities. A notable area of research is the development of new antimicrobial agents. nih.gov In a study focused on creating mimics of naturally occurring flavonoids, derivatives of this compound were synthesized and screened for antifungal and antibacterial properties, with some compounds showing promising activity. nih.gov The broader benzo[b]thiophene class, to which it belongs, is a well-known scaffold for kinase inhibitors, suggesting a potential, though less explored, avenue for its derivatives. rsc.org

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Name This compound
Synonym 4-hydroxybenzo[b]thiophene
Molecular Formula C₈H₆OS
Molecular Weight 150.20 g/mol
CAS Number 3610-02-4

Interactive Data Table: Selected Research Findings on this compound Derivatives

Derivative TypeResearch FocusKey FindingReference
Thiophene-anellated flavonoidsAntimicrobial ActivitySynthesis of novel flavonoid analogues from Benzo[b]thiophen-4-ol; some derivatives exhibited notable antifungal activity. nih.gov
Fused oxygen heterocyclesSynthetic MethodologyUsed in Claisen rearrangement-ring closure reactions to annelate five- or six-membered oxygen rings onto the benzothiophene core. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6OS B1219695 Benzo[b]thiophene-4-ol CAS No. 3610-02-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-4-ol
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InChI

InChI=1S/C8H6OS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRZGYNNZTVECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189678
Record name Benzo(b)thiophene-4-ol
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3610-02-4
Record name 4-Hydroxybenzothiophene
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Record name Benzo(b)thiophene-4-ol
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Record name Benzo(b)thiophene-4-ol
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Record name Benzo[b]thiophene-4-ol
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Ii. Advanced Synthetic Methodologies for Benzo B Thiophene 4 Ol and Its Derivatives

Strategies for Constructing the Benzo[b]thiophene-4-ol Core

The construction of the core benzo[b]thiophene ring system can be achieved through various strategic approaches. These methods generally involve either the formation of the thiophene (B33073) ring onto a pre-existing benzene (B151609) ring or the modification of an already assembled benzo[b]thiophene structure.

A powerful strategy for forming the benzo[b]thiophene skeleton involves the electrophilic cyclization of ortho-substituted benzene precursors bearing a sulfur nucleophile and an alkyne. researchgate.netchim.it This approach is highly effective for creating substituted benzo[b]thiophenes in a regioselective manner.

One prominent method is the iodine-mediated electrophilic cyclization of 2-alkynylthioanisoles. researchgate.netnih.gov In this reaction, molecular iodine acts as an electrophile, activating the alkyne for an intramolecular 5-endo-dig cyclization by the neighboring sulfur atom. This process typically yields 3-iodobenzo[b]thiophene (B1338381) derivatives, which are versatile intermediates for further functionalization through cross-coupling reactions. researchgate.netnih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net A one-pot strategy can be employed where the cyclization is followed by an alkylation or oxidation step, allowing for the rapid assembly of complex, polysubstituted benzo[b]thiophenes. nih.gov

Starting MaterialReagentsProductYieldReference
2-((3-hydroxy-3-phenylprop-1-yn-1-yl)thio)anisoleI2, NaHCO33-iodo-2-(1-hydroxy-1-phenylethyl)benzo[b]thiopheneHigh nih.gov
2-{[2-(methylsulfanyl)phenyl]ethynyl}thiopheneI2, CH2Cl23-iodo-2-(thiophen-2-yl)benzo[b]thiophene70% researchgate.net
Diaryl disulfides and alkynyl estersEt4NBr, K2S2O8Highly functionalized benzo[b]thiophenesGood chim.it
2-(Thio)arylamines and terminal alkynesNot specified2,3-Diarylbenzo[b]thiophenesNot specified chim.it

This table summarizes various cyclization strategies for synthesizing benzo[b]thiophene derivatives.

An alternative to de novo ring construction is the chemical modification of an existing, readily available benzo[b]thiophene or a related heterocyclic precursor. This approach is particularly useful for introducing specific substituents, such as the hydroxyl group at the C4 position.

A notable example is the synthesis of 5-bromo-benzo[b]thiophen-4-ol. chemicalbook.com This process starts with 5,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, which upon treatment with lithium carbonate in N,N-dimethyl-formamide (DMF) at 100 °C, undergoes a dehydrobromination and aromatization sequence to yield the desired 5-bromo-benzo[b]thiophen-4-ol with a high yield of 95.8%. chemicalbook.com This demonstrates how a saturated heterocyclic ketone can be converted into a fully aromatic, hydroxylated benzo[b]thiophene. chemicalbook.com Another reported strategy involves the conversion of a cyclohexane-1,3-dione-2-spirocyclopropane derivative into a 2-substituted 4-hydroxybenzo[b]thiophene, providing an alternative route that avoids potentially complex multisubstituted benzene starting materials. researchgate.net

PrecursorReagents/ConditionsProductYieldReference
5,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-oneLithium carbonate, DMF, 100°C, 6h5-bromo-benzo[b]thiophen-4-ol95.8% chemicalbook.com

This table illustrates a specific example of modifying an existing derivative to obtain a benzo[b]thiophen-4-ol.

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways for constructing complex heterocyclic systems like benzo[b]thiophenes. researchgate.net Catalysts based on palladium, gold, and copper are particularly effective in promoting the necessary C-C and C-S bond-forming reactions.

Palladium catalysts are highly versatile for synthesizing benzo[b]thiophenes through various mechanisms, including cross-coupling and C-H activation. cnr.it

A convenient approach involves the palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org Using a catalytic amount of PdI2 with potassium iodide, these precursors are converted into (E)-2-(1-alkenyl)benzothiophenes in good yields. acs.org Palladium catalysts such as PdCl2 can also directly convert thioenols into benzo[b]thiophenes in a one-pot process. rsc.org Furthermore, palladium-catalyzed C-H activation and arylation reactions represent a highly atom-economical route. For instance, the direct β-arylation (C3 position) of benzo[b]thiophenes with aryl iodides can be achieved at room temperature with high regioselectivity using a palladium catalyst. acs.org Stille and Sonogashira coupling reactions on halogenated benzo[b]thiophene intermediates are also common palladium-catalyzed methods for introducing further diversity. researchgate.net

Reaction TypePrecursorCatalyst SystemKey FeaturesReference
Heterocyclodehydration1-(2-mercaptophenyl)-2-yn-1-olsPdI2 / KIForms (E)-2-(1-alkenyl)benzothiophenes acs.org
Direct SynthesisThioenolsPdCl2 or PdCl2(cod)One-pot conversion rsc.org
C-H ArylationBenzo[b]thiophene and Aryl IodidePd(OAc)2 / Ag2CO3Direct β-arylation at room temperature acs.org
Stille Coupling3-iodobenzothiophene derivativePd(PPh3)4C-C bond formation with organostannanes researchgate.net

This table summarizes selected palladium-catalyzed methods for benzo[b]thiophene synthesis.

Gold catalysis has emerged as a powerful method for the atom-economic synthesis of sulfur-containing heterocycles. organic-chemistry.org A key reaction is the gold-catalyzed intramolecular carbothiolation of alkynes. organic-chemistry.org

This methodology typically uses ortho-alkynyl phenyl sulfides as precursors. organic-chemistry.orgtandfonline.com In the presence of a simple gold catalyst like AuCl or AuCl3, the sulfur atom performs a nucleophilic attack on the gold-activated alkyne. organic-chemistry.org This is followed by a 1,3-migration of the group attached to the sulfur, leading to the formation of 2,3-disubstituted benzo[b]thiophenes under mild conditions with high yields. organic-chemistry.orgtandfonline.com This approach avoids the harsh conditions or multi-step procedures required in more traditional methods. organic-chemistry.org The reaction can be extended to a double carbothiolation of bis(2-alkynylphenylthio)acetals to produce bis(benzo[b]thiophen-3-yl)methanes efficiently. researchgate.net

Precursor TypeCatalystReaction TypeProductYieldReference
(ortho-Alkynyl Phenyl) SulfidesAuCl or AuCl3Intramolecular Carbothiolation2,3-Disubstituted BenzothiophenesHigh organic-chemistry.org
Allyl (ortho-alkynylphenyl) SulfidesGold(I) complexes5-endo-dig Carbothiolation3-Indenyl benzo[b]thiophenes32-69% tandfonline.com
bis(2-alkynylphenylthio)acetalsAuClDouble Carbothiolationbis(benzo[b]thiophen-3-yl)methanesup to 97% researchgate.net

This table highlights gold-catalyzed carbothiolation for the synthesis of substituted benzo[b]thiophenes.

Copper-catalyzed reactions offer a cost-effective and robust alternative for constructing the benzo[b]thiophene ring. These methods often involve domino or tandem processes that build molecular complexity in a single step.

One such method is a copper-catalyzed domino synthesis that starts from 2-iodophenyl ketones and uses xanthate as a sulfur source to produce multi-substituted benzo[b]thiophenes. rsc.orgrsc.org Another efficient protocol is the copper-promoted annulation of 2-fluorophenylacetylene derivatives with a sulfur source like Na2S·9H2O to afford benzo[b]thiophene derivatives. beilstein-journals.org Copper(I) catalysts can also effect the intramolecular cyclization of ortho-halogenated phenylthioacetamides to form 2-amino benzo[b]thiophenes in water, providing an environmentally friendly route. sioc-journal.cn Additionally, the reaction of 2-iodochalcones with xanthate as a sulfur source, catalyzed by Cu(OAc)2, yields 2-acylbenzo[b]thiophenes through an in situ sulfur incorporation followed by cyclization. organic-chemistry.org

PrecursorSulfur SourceCatalyst SystemReaction TypeReference
2-Iodophenyl ketonesXanthateCu(OAc)2Domino Radical Cyclization rsc.orgrsc.org
2-Fluorophenylacetylene derivativesNa2S·9H2OCuI / KOHAnnulation beilstein-journals.org
ortho-Halogenated phenylthioacetamidesInternalCu(I)Intramolecular Cyclization sioc-journal.cn
2-IodochalconesXanthateCu(OAc)2α-C-H Functionalization/Cyclization organic-chemistry.org

This table provides an overview of various copper-catalyzed cyclization reactions for benzo[b]thiophene synthesis.

Aryne Reactions with Alkynyl Sulfides

A one-step intermolecular reaction utilizing arynes and alkynyl sulfides has emerged as a powerful method for the synthesis of 3-substituted benzo[b]thiophenes. rsc.org This approach involves the reaction of easily accessible o-silylaryl triflates with alkynyl sulfides in the presence of cesium fluoride (B91410) in hot acetonitrile (B52724). nih.gov The reaction proceeds through the formation of a benzyne (B1209423) intermediate, followed by C–S bond formation, C–C bond formation, protonation, and dealkylation to yield the benzothiophene (B83047) product. nih.gov This methodology exhibits good functional group tolerance, allowing for the synthesis of a diverse range of multisubstituted benzo[b]thiophene derivatives, including complex polycyclic compounds. rsc.orgnih.gov

A plausible reaction mechanism involves the nucleophilic attack of the alkynyl sulfide (B99878) onto the aryne, followed by cyclization to the alkyne carbon. researchgate.net Deuteration experiments have provided insight into the protonation step of the reaction. researchgate.net The versatility of this method is further enhanced by the ready availability of a wide variety of alkynyl sulfides from the corresponding terminal alkynes and thiosulfonates via copper catalysis. nih.gov

Electrophilic Cyclization Reactions

Electrophilic cyclization of o-alkynyl thioanisoles represents a valuable strategy for the synthesis of 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.gov This method often employs a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source, leading to the formation of benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. organic-chemistry.orgnih.gov The reaction proceeds under moderate conditions at ambient temperature and demonstrates tolerance to a variety of functional groups. organic-chemistry.orgnih.gov

The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org This approach provides a significant advantage over methods that require harsh conditions or toxic reagents. nih.gov Other electrophiles, such as iodine, have also been successfully employed in the cyclization of substituted thiophenols with alkynylcarboxylates in a solvent-free environment. rsc.org

Photoredox-Catalyzed Annulation

Visible-light photoredox catalysis has emerged as a green and efficient tool for the synthesis of benzo[b]thiophenes. uni-regensburg.deresearchgate.net One such method involves the radical annulation of o-methylthio-arenediazonium salts with alkynes, using eosin (B541160) Y as the photoredox catalyst under green light irradiation. uni-regensburg.deorganic-chemistry.org This reaction proceeds with high regioselectivity, affording the desired substituted benzo[b]thiophenes in moderate to good yields. uni-regensburg.de The process is compatible with both electron-donating and electron-neutral substituents on the diazonium salt. uni-regensburg.de

Another approach utilizes visible light to drive the intramolecular C–S bond formation of phenylethenethiols, again using eosin Y as an organophotoredox catalyst in an air atmosphere at room temperature. researchgate.netdntb.gov.ua This transition-metal-free method exhibits broad functional group tolerance and provides access to a range of substituted benzo[b]thiophenes under environmentally benign conditions. researchgate.netdntb.gov.ua These photocatalytic methods offer a sustainable alternative to traditional synthetic routes that often require high temperatures and metal catalysts.

Regioselective Functionalization of this compound

Direct C-H Arylation Strategies

Direct C-H arylation has become a powerful and atom-economical strategy for the synthesis of arylated benzo[b]thiophenes, eliminating the need for pre-functionalization of the heterocyclic core. nih.gov

A significant advancement in the functionalization of benzo[b]thiophenes is the development of a room-temperature method for regioselective β-arylation (C3-arylation). nih.govnih.govmanchester.ac.ukacs.org This methodology employs aryl iodides as coupling partners and is notable for its operational simplicity, as it does not require pre-functionalization of the starting materials and is insensitive to air and moisture. nih.govnih.govacs.org The reaction typically proceeds with high regioselectivity and yields, demonstrating broad functional group tolerance. nih.govacs.org

Initial mechanistic investigations, including kinetic isotope effect studies, suggest that the reaction proceeds via a concerted carbopalladation across the thiophene double bond, followed by a base-assisted anti-elimination, consistent with a Heck-type pathway. nih.govnih.govmanchester.ac.uk The use of silver(I) carboxylate salts has been shown to enhance the reactivity of the palladium/aryl iodide system, enabling the reaction to proceed at room temperature. acs.org The choice of solvent, with more acidic alcohols like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) leading to increased reactivity, is also crucial. acs.org

Table 1: Room-Temperature β-Arylation of Benzo[b]thiophene with Various Iodoarenes

Entry Iodoarene Product Yield (%) C3/C2 Ratio
1 4-Iodotoluene 3-(p-Tolyl)benzo[b]thiophene 72 >99:1
2 4-Iodoanisole 3-(4-Methoxyphenyl)benzo[b]thiophene 85 >99:1
3 4-Iodobenzonitrile 3-(4-Cyanophenyl)benzo[b]thiophene 68 >99:1
4 1-Iodo-4-nitrobenzene 3-(4-Nitrophenyl)benzo[b]thiophene 55* >99:1
5 1-Iodo-4-(trifluoromethyl)benzene 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene 62* >99:1

*Performed at 50 °C in the presence of a phosphine (B1218219) ligand. acs.org Data sourced from multiple studies. nih.govacs.org

The development of a near-room-temperature α-arylation (C2-arylation) of benzo[b]thiophenes has been achieved through a novel strategy involving silver(I)-mediated C-H activation. nih.govresearchgate.net This method overcomes the limitation of high temperatures typically required for C2-arylation. nih.gov The key to this methodology is the observation of a switch in regioselectivity from β- to α-arylation at low concentrations of the palladium catalyst. nih.govresearchgate.net

Kinetic studies, competition experiments, and deuterium/hydrogen scrambling experiments support a mechanism where Ag(I) facilitates the C2-selective C-H activation, which is the rate-determining step, followed by transmetalation to palladium and subsequent C-C bond formation. nih.gov This Ag(I)-mediated pathway becomes the dominant mode of reactivity at low palladium concentrations. nih.govresearchgate.net This approach allows for the use of very low palladium catalyst loadings and exhibits wide functional group tolerance. nih.gov

Table 2: Near-Room-Temperature α-Arylation of Benzo[b]thiophenes

Entry Benzo[b]thiophene Derivative Aryl Iodide Product Yield (%)
1 Benzo[b]thiophene 4-Iodotoluene 2-(p-Tolyl)benzo[b]thiophene 87
2 3-Methylbenzo[b]thiophene 4-Iodotoluene 3-Methyl-2-(p-tolyl)benzo[b]thiophene 92
3 3-Bromobenzo[b]thiophene 4-Iodotoluene 3-Bromo-2-(p-tolyl)benzo[b]thiophene 87
4 Benzo[b]thiophene 1-Iodo-4-methoxybenzene 2-(4-Methoxyphenyl)benzo[b]thiophene 85

Data sourced from a 2018 study. nih.gov

Halogenation Strategies

Halogenation introduces halogen atoms into the benzo[b]thiophene core, a crucial step for further functionalization, such as in cross-coupling reactions.

A notable method for the functionalization of the benzo[b]thiophene ring is the direct chlorination at the C3 position. Research has demonstrated a facile and metal-free procedure for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). nih.govrsc.org This method provides an efficient pathway to obtain C3-halogenated products.

The optimal conditions for this transformation have been identified as using aqueous acetonitrile as the solvent and conducting the reaction at temperatures between 65–75 °C. rsc.org Under these conditions, the corresponding C3-chlorinated benzo[b]thiophenes are produced in variable yields, typically ranging from 30% to 65%. rsc.org

The reaction's success is influenced by the nature of the substituent at the C2 position. For instance, the presence of alcohol groups can lead to competing oxidation reactions at the heterobenzylic position, while a carbonyl group at C2 has been found to inhibit the halogenation reaction entirely. rsc.org Conversely, substrates with vinyl and alkyl groups at the C2 position are compatible with this chlorination method. rsc.org

The proposed mechanism, supported by DFT calculations, involves the formation of a hypochlorous acidium ion from the heteroatom. This intermediate facilitates the generation of a C2–C3 chloronium ion in a stepwise manner, which then leads to an S-stabilized C2-carbocation. The final step is a re-aromatization to yield the C3-chlorinated product. rsc.org

Table 1: C3-Chlorination of C2-Substituted Benzo[b]thiophenes
C2-SubstituentReagentConditionsYieldReference
Alkyl/Vinyl GroupsNaOCl·5H₂OAqueous MeCN, 65–75 °C30-65% rsc.org
AlcoholNaOCl·5H₂OAqueous MeCN, 65–75 °CCompeting oxidation occurs rsc.org
CarbonylNaOCl·5H₂OAqueous MeCN, 65–75 °CInhibited reaction rsc.org

Derivatization Strategies for this compound

The hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of functionalized molecules through reactions like esterification, etherification, and as a precursor for ligands.

Esterification of the phenolic hydroxyl group in this compound and its derivatives is a common strategy to modify the compound's properties. This reaction typically involves treating the phenol (B47542) with an acylating agent. For example, the hydroxyl group of 4-hydroxy-benzo[b]thiophene-5-carboxylic acid methyl ester can be converted to its corresponding methoxy (B1213986) derivative (an ether, but the principle applies to ester formation with different reagents) by reacting it with methyl iodide in the presence of a base like potassium bicarbonate in acetone (B3395972). nih.gov A more direct esterification would involve reacting this compound with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. For instance, benzo[b]thiophene-2-carboxylic acid can be converted to its aroyl chloride, which can then react with a hydroxyl-containing compound. clockss.org This process can be reversed, where the hydroxyl group of a benzo[b]thiophene derivative reacts with an acyl chloride to form an ester.

Etherification modifies the hydroxyl group to an ether, which can alter the molecule's electronic properties and solubility. A standard method for the etherification of the hydroxyl group on a benzo[b]thiophene ring involves reaction with an alkyl halide in the presence of a base. For instance, the synthesis of 4-methoxy-1-methyl-indole-5-carboxylic acid methyl ester from its corresponding phenol was achieved by refluxing with methyl iodide and potassium bicarbonate in acetone. nih.gov This same methodology is applicable to this compound, where the hydroxyl group would be converted to a methoxy group. Another approach involves an iodine-mediated etherification reaction of 3-iodosubstituted benzo[b]thiophenes with various alcohols. nih.gov

Metalation of the benzo[b]thiophene ring system is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. While direct metalation of this compound must account for the acidic proton of the hydroxyl group, various strategies have been developed for the core ring system. C-H activation is a prominent method. For example, C2-metalation can be achieved through the addition of a five-membered metallacycle. ccspublishing.org.cn Palladium-catalyzed direct arylation at the C3 position of benzo[b]thiophene has been reported at room temperature using aryl iodides, proceeding through a plausible Heck-type pathway. acs.org Furthermore, deprotonation using strong bases like n-butyllithium can be used to introduce functionalities; for example, methylation at the C2-position was achieved after deprotonation followed by treatment with iodomethane. nih.gov

Benzo[b]thiophene-based Schiff bases are synthesized for their potential applications as ligands in metal complexes and for their biological activities. nih.govresearchgate.net The synthesis typically involves a condensation reaction between a benzo[b]thiophene derivative containing a primary amine and an aldehyde or ketone, or vice versa.

A common precursor is benzo[b]thiophene-2-carbaldehyde, which can be reacted with various diamines to yield bis(benzo[b]thiophene-2-yl) alkyl methanimine (B1209239) derivatives. nih.govsemanticscholar.orgresearchgate.net The formation of the imine (N=CH) bond is confirmed by spectroscopic methods, with characteristic signals appearing in ¹H-NMR spectra around 8.57–8.64 ppm. nih.govresearchgate.net Another synthetic route involves the one-pot cyclocondensation of a ketone with malononitrile (B47326) and sulfur to create a 2-aminobenzo[b]thiophene derivative, which is then condensed with an aldehyde (e.g., 2-methoxybenzaldehyde) to form the final Schiff base. dergipark.org.tr To utilize this compound in Schiff base synthesis, it would first need to be functionalized to introduce either an amine or an aldehyde group.

Table 2: Synthesis of Benzo[b]thiophene-based Schiff Bases
PrecursorsProduct TypeYieldReference
Benzo[b]thiophene-2-carbaldehyde + DiaminesBis(benzo[b]thiophene-2-yl) alkyl methanimine80-88% nih.gov
2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile + 2-Methoxybenzaldehyde2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile71% dergipark.org.tr

Formation of Benzo[b]thiophene-Based Flavonoids

An efficient methodology has been developed for the synthesis of novel thiophene-annulated flavonoid analogues, which are sulfur heterocyclic mimics of naturally occurring furanoflavonoids. nih.govnih.gov The synthesis of these benzo[b]thiophen-4-ol based unnatural flavonoids is a novel achievement, as the key intermediates and final compounds had not been previously reported. nih.gov

The synthetic strategy commences with the key intermediate, 6,7-dihydro-5H-benzo[b]thiophen-4-one, which is generated from thiophene and succinic anhydride. nih.gov Unlike furanoflavonoids, where nitrogen can be introduced via ammonolysis, sulfur heterocyclic mimics cannot be generated from the corresponding benzofuranoid nucleus, necessitating this distinct pathway. nih.gov The synthesis of these thiophenyl flavonoids has been successfully accomplished, leading to new classes of compounds for biological evaluation. nih.gov For instance, the substitution of the heterocyclic oxygen in furanoflavonoids with sulfur has been shown to produce a marked increase in antifungal activity in certain derivatives. nih.gov

Acylhydrazone Derivatives

A significant class of benzo[b]thiophene derivatives is the acylhydrazones, which are synthesized by combining the benzo[b]thiophene nucleus with an acylhydrazone functional group. mdpi.comnih.gov The general synthetic approach involves the reaction of a substituted benzo[b]thiophene-2-carboxylic hydrazide with a variety of aromatic or heteroaromatic aldehydes. mdpi.comnih.gov This condensation reaction leads to a diverse collection of final products, allowing for extensive structural modifications on both the aromatic aldehyde ring and at various positions of the benzo[b]thiophene core. mdpi.comresearchgate.net

This synthetic strategy provides rapid access to complex heterocyclic compounds. researchgate.net For example, three new series of benzo[b]thiophene acylhydrazones, totaling 26 final products, were prepared for screening against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov Among the synthesized compounds, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide was identified as a promising hit. mdpi.comresearchgate.net The structures of these synthesized hydrazide-hydrazone derivatives are typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. mdpi.comuobaghdad.edu.iq

Spirooxindole-Benzo[b]thiophene Hybrids

A novel class of hybrid molecules, spirooxindole-benzo[b]thiophene heterocycles, has been synthesized through a 1,3-dipolar cycloaddition reaction. mdpi.comnih.govsemanticscholar.org This method produces a series of spiro-oxindole-tethered benzo[b]thiophene scaffolds, often as a single regio- and diastereoselective isomer. semanticscholar.org The reaction typically involves three components: a benzo[b]thiophene-based chalcone (B49325), an isatin (B1672199) derivative (the source of the oxindole (B195798) core), and an amino acid such as thioproline or L-proline. mdpi.comsemanticscholar.orgmdpi.com

The benzo[b]thiophene-based chalcones used as starting materials are themselves prepared via an aldol (B89426) condensation of a substituted acetophenone (B1666503) with benzo[b]thiophene-2-carboxaldehyde. semanticscholar.org The subsequent multi-component 1,3-dipolar cycloaddition is often performed as a one-pot reaction, for example, by refluxing the components in methanol (B129727). mdpi.com This approach has been used to generate a library of new oxindole-based spiro-heterocycles bearing the benzo[b]thiophene motif for further study. mdpi.comnih.gov Compound IIc, a 5-chloro-substituted oxindole bearing benzo[b]thiophene and octahydroindole moieties, was identified as a particularly active analog in acetylcholinesterase inhibition studies. mdpi.comnih.gov

Chalcone Derivatives

Chalcones are valuable building blocks in organic synthesis, and those incorporating a benzo[b]thiophene scaffold have been the subject of extensive research. mdpi.com The primary method for synthesizing benzo[b]thiophene-chalcones is the Claisen-Schmidt condensation. rsc.org This reaction involves the base-catalyzed condensation of a benzothiophene aldehyde (such as benzo[b]thiophene-2-carboxaldehyde) with a suitable ketone, like acetone or a substituted acetophenone. rsc.orgbohrium.com

Different catalysts, including potassium hydroxide (B78521) (KOH) and pyrrolidine (B122466), have been employed for this condensation, with studies showing that while KOH leads to shorter reaction times, pyrrolidine can be a more efficient catalyst in terms of product yield. rsc.org This synthetic route allows for wide structural modifications, such as substitutions on the phenyl rings or the fusion of the α,β-unsaturated carbonyl group into the benzothiophene structure. mdpi.com One example is the synthesis of ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, a chalcone derivative whose structure was confirmed by NMR, FTIR, and mass spectrometry. nih.gov The resulting benzo[b]thiophene-chalcone hybrids are often investigated for various biological activities. mdpi.combohrium.com

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of the benzo[b]thiophen-3-ol core, a close structural isomer of this compound, provides mechanistic insights relevant to the formation of the broader family. A proposed mechanism involves the reaction of 2-mercaptobenzoic acid with a substituted aryl bromomethyl ketone in the presence of a base like triethylamine. rsc.org The reaction likely begins with an SN2-type nucleophilic attack by the sulfhydryl group on the bromomethyl ketone to form a sulfanylbenzoic acid intermediate. rsc.org This is followed by proton abstraction and an intramolecular cyclization, where the resulting enolate attacks the carboxylic group. rsc.org Finally, elimination of a water molecule yields the 2-aroyl-benzo[b]thiophen-3-ol product, which exists in keto-enol tautomerism. rsc.org A similar mechanism involves the initial nucleophilic attack of a deprotonated thiol group on the α-position of a ketone, followed by an intramolecular crossed aldolic reaction and subsequent elimination of a small molecule like methanol to afford the benzo[b]thiophen-3-ol ring. nih.gov

For the synthesis of substituted benzo[b]thiophenes, an electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles is an effective method. nih.gov The proposed mechanism for this reaction begins with the alkyne attacking an electrophilic sulfur salt. nih.gov This is followed by the removal of dimethyl sulfide, leading to the cyclized 2,3-disubstituted benzo[b]thiophene product with an introduced thiomethyl group. nih.gov

The formation of spirooxindole-benzo[b]thiophene hybrids occurs via a [3+2] cycloaddition (32CA) reaction. researchgate.net Studies using molecular electron density theory indicate that this reaction proceeds with a very low activation energy in both the ground and triplet electronic states. researchgate.net In the ground state, the reaction is highly regioselective and stereoselective, whereas in the triplet state, it proceeds through a biradical intermediate and is only partially stereoselective. researchgate.net

Finally, benzo[b]thiophene fused polycyclic derivatives can be formed through various annulation reactions. ccspublishing.org.cn One mechanism involves the reaction of a 3-nitrobenzo[b]thiophene (B90674) with a phenol in the presence of a base. The phenol first reacts to form an intermediate, which then undergoes intramolecular cyclization, followed by the elimination of HNO and H₂O to yield the final fused heteroacene. ccspublishing.org.cn

Iii. Advanced Spectroscopic and Analytical Characterization of Benzo B Thiophene 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and chemical environment of each atom.

Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the context of Benzo[b]thiophene-4-ol and its derivatives, the chemical shifts (δ) of the protons are influenced by the electron density of their surroundings, which is in turn affected by the presence of the hydroxyl group and the thiophene (B33073) ring.

For instance, in a derivative, 4-hydroxy-benzo[b]thiophene-5-carboxylic acid methyl ester, the hydroxyl proton appears as a chelated singlet at a significantly downfield shift of δ 11.59 ppm. nih.gov The protons on the thiophene ring (H-2 and H-3) and the benzene (B151609) ring (H-6 and H-7) show distinct doublet signals, with coupling constants that help in their assignment. nih.gov Specifically, H-2 and H-3 appear as doublets at δ 7.66 and 7.41 ppm, respectively, with a coupling constant of 6.0 Hz, while H-6 and H-7 are observed as doublets at δ 7.79 and 7.39 ppm with a coupling constant of 9.0 Hz. nih.gov

The chemical shifts can be influenced by the solvent used and the presence of various substituents on the benzo[b]thiophene core. nih.gov For example, the ¹H NMR spectrum of (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone in DMSO-d₆ shows multiplets for the benzothiophene (B83047) and aromatic protons in the range of δ 7.48–8.05 ppm, with the hydroxyl proton appearing as a broad singlet at δ 12.02 ppm. nih.gov

Interactive Data Table: ¹H NMR Data for Benzo[b]thiophene Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-Hydroxy-benzo[b]thiophene-5-carboxylic acid methyl esterCDCl₃OH11.59s- nih.gov
H-67.79d9.0 nih.gov
H-27.66d6.0 nih.gov
H-37.41d6.0 nih.gov
H-77.39d9.0 nih.gov
OCH₃4.00s- nih.gov
(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanoneDMSO-d₆OH12.02brs- nih.gov
Aromatic & Benzothiophene7.48-8.05m- nih.gov
4-(1-Piperazinyl)benzo[b]thiopheneCDCl₃H-77.57d7.9 researchgate.net
Aromatic7.41brs- researchgate.net
H-57.28t7.7 researchgate.net
H-66.88d7.2 researchgate.net
Piperazine (B1678402) CH₂3.66brs- researchgate.net
Piperazine CH₂3.10brs- researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In the case of 4-(1-Piperazinyl)benzo[b]thiophene, the ¹³C NMR spectrum in CDCl₃ shows characteristic signals for the benzo[b]thiophene core and the piperazinyl substituent. researchgate.net The carbon atoms of the benzene ring appear at δ 148.22, 141.17, 134.17, 125.29, 121.61, and 112.40 ppm, while the thiophene carbons are observed at δ 124.96 and 117.40 ppm. researchgate.net The piperazine carbons resonate at δ 52.11 and 49.00 ppm. researchgate.net

The position of the hydroxyl group and other substituents significantly impacts the ¹³C chemical shifts. For (3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone, the carbon bearing the hydroxyl group (C-OH) resonates at δ 160.3 ppm, and the carbonyl carbon appears at δ 190.9 ppm in DMSO-d₆. nih.gov

Interactive Data Table: ¹³C NMR Data for Benzo[b]thiophene Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
4-(1-Piperazinyl)benzo[b]thiopheneCDCl₃C-4148.22 researchgate.net
C-7a141.17 researchgate.net
C-3a134.17 researchgate.net
C-7125.29 researchgate.net
C-2124.96 researchgate.net
C-5121.61 researchgate.net
C-3117.40 researchgate.net
C-6112.40 researchgate.net
Piperazine CH₂52.11 researchgate.net
Piperazine CH₂49.00 researchgate.net
(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanoneDMSO-d₆C=O190.9 nih.gov
C-OH160.3 nih.gov
Aromatic & Benzothiophene112.2-140.0 nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and characterization of synthetic products. In the study of benzo[b]thiophene derivatives, LC-MS is frequently employed to confirm the molecular weight of the synthesized compounds. rsc.org For example, the ESI-MS of 4-(1-Piperazinyl)benzo[b]thiophene shows a peak at m/z 319.1, corresponding to the protonated molecule [M+H]⁺. researchgate.net

HRMS provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, which is a definitive confirmation of its chemical formula. HRMS is a standard characterization technique for newly synthesized benzo[b]thiophene derivatives. rsc.orgnih.gov For example, the HRMS (ESI) of 2-phenylbenzo[b]thiophene (B72322) 1,1-dioxide calculated for C₁₄H₁₁O₂S [M+H]⁺ was 243.0480, with the found value being 243.0477, confirming the elemental composition. acs.org

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and can be used to elucidate its structure. The mass spectrum of benzo[b]thiophene-2,3-dione (B19949) under EI shows a prominent peak for the 1-thioxo-2-propynylium cation [HC≡CCS]⁺ at m/z 69. aip.org The fragmentation of unoxidized benzo[b]thiophenes is often characterized by the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and elucidate the coordination behavior of ligands upon complexation with metal ions. In the study of benzo[b]thiophene derivatives, IR spectra provide crucial evidence for the formation of Schiff bases and the mode of coordination to metal centers.

Key vibrational bands observed in the IR spectra of benzo[b]thiophene-based Schiff bases and their metal complexes include:

ν(C=N) (Azomethine) : The formation of a Schiff base is confirmed by the appearance of a characteristic stretching vibration for the azomethine group (C=N). This band typically appears in the range of 1622-1645 cm⁻¹. jmchemsci.comoncologyradiotherapy.com Upon coordination to a metal ion, this band often shifts to a lower frequency, indicating the involvement of the azomethine nitrogen in the chelation process. wisdomlib.org

ν(OH) (Phenolic) : The broad absorption band corresponding to the phenolic hydroxyl group is observed in the free ligand. The disappearance or significant shift of this band in the spectra of the metal complexes suggests the deprotonation of the phenolic oxygen and its coordination to the metal ion. rsc.org

ν(C=O) (Carbonyl) : In derivatives containing a carbonyl group, the stretching vibration is a key marker. A shift in the position of this band upon complexation indicates the coordination of the carbonyl oxygen to the metal center. researchgate.net

ν(N-H) (Amine) : The stretching vibrations for amine groups, typically seen in the range of 3334-3450 cm⁻¹, are also monitored. oncologyradiotherapy.com

ν(C=C) (Aromatic) : Strong absorption bands in the 1420-1487 cm⁻¹ region are attributed to the stretching vibrations of the C=C bonds within the aromatic rings. oncologyradiotherapy.com

ν(M-N) and ν(M-O) : The formation of new bonds between the metal and the ligand (nitrogen and oxygen atoms) is confirmed by the appearance of new, typically weaker, bands in the low-frequency region of the spectrum.

For instance, in a study of metal complexes with a Schiff base derived from 3-chloro-N'-(4-(diethylamino)-2-hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide, the coordination of the azomethine nitrogen and the phenolic oxygen to the metal ion was confirmed by shifts in their respective IR bands. ijsrch.com Similarly, the IR spectra of binuclear transition metal complexes of ligands derived from 3-chloro-6-substituted benzo[b]thiophene-2-carbohydrazides showed that the bonding sites were the amide carbonyl oxygen, azomethine nitrogen, and phenolic oxygen. researchgate.net

Functional GroupTypical Wavenumber Range (cm⁻¹)Significance in Benzo[b]thiophene Derivatives
ν(C=N) (Azomethine)1587-1645Confirms Schiff base formation; shifts upon coordination to metal. oncologyradiotherapy.com
ν(OH) (Phenolic)~3402Disappears or shifts upon deprotonation and coordination. researchgate.net
ν(N-H) (Amine)3334-3450Indicates presence of amine groups. oncologyradiotherapy.com
ν(C=C) (Aromatic)1420-1487Characteristic of the aromatic backbone. oncologyradiotherapy.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzo[b]thiophene derivatives and their metal complexes, UV-Vis spectra are used to study the effects of substitution and coordination on the electronic structure.

The electronic spectra of benzo[b]thiophene-based Schiff base ligands typically exhibit absorption bands corresponding to:

π → π transitions: These transitions, occurring within the aromatic rings, are usually observed at higher energies (shorter wavelengths). nih.gov For example, bands around 264-268 nm are ascribed to π → π transitions in the aromatic ring. nih.gov

n → π transitions: These transitions involve the non-bonding electrons on heteroatoms like nitrogen and oxygen. For instance, in some Schiff base ligands, n → π transitions are observed around 280-281 nm. acs.org

Upon complexation with metal ions, the positions and intensities of these bands can shift, and new bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. mdpi.com These changes provide evidence for coordination and can help in determining the geometry of the resulting complex. For example, the coordination of metal ions with a Schiff base can significantly alter the electronic properties and stability of the complexes, which is reflected in the UV-Vis spectra. wisdomlib.org

In a study of benzo[b]thieno[2,3-d]thiophene derivatives, the maximum absorption wavelengths (λmax) in chloroform (B151607) solution were observed at 335 nm and 350 nm for two different compounds. mdpi.com The onset absorption wavelengths (λonset) were determined to be 384 and 385 nm, leading to calculated band gaps (Eg) of 3.22–3.23 eV. mdpi.com

Compound TypeTransitionTypical Wavelength Range (nm)Reference
Schiff Base Ligandsπ → π264-268 nih.gov
Schiff Base Ligandsn → π280-281 acs.org
Benzo[b]thieno[2,3-d]thiophene Derivativesλmax335, 350 mdpi.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for confirming the empirical formula of newly synthesized benzo[b]thiophene derivatives and their metal complexes. rsc.org The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and composition of the synthesized compound. acs.org

For instance, in the characterization of metal complexes of a thiophene-derived Schiff base, elemental analysis for C, H, and N was performed, and good correlations were found between the calculated and found percentage compositions, verifying the purity of the complexes. acs.org

CompoundElementCalculated (%)Found (%)Reference
[Cu(DE)Cl₂]C38.3238.39 acs.org
H5.265.43
N8.128.45

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. unimi.it XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. unimi.it

In the context of benzo[b]thiophene and its derivatives, XPS is used to probe the electronic structure. acs.org It can provide information on the core-level binding energies of the constituent atoms, such as carbon and sulfur. Changes in these binding energies can be correlated with the chemical environment of the atoms, offering insights into bonding and charge distribution within the molecule. For example, the XPS spectra of benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) have been measured in the gas phase at the carbon K-edge and sulfur LII,III-edge regions to characterize their electronic structures. acs.org Increased oxidation state generally leads to an increase in the binding energy of core electrons. carleton.edu

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is another powerful synchrotron-based technique used to investigate the electronic and structural properties of molecules, particularly in thin films and at surfaces. rsc.org NEXAFS spectra are obtained by tuning the energy of X-rays and measuring the absorption corresponding to the excitation of a core electron to an unoccupied molecular orbital. scispace.com The technique is sensitive to the local electronic structure and can provide information about the orientation of molecules in ordered assemblies. rsc.org

For benzo-annulated thiophenes like benzo[b]thiophene (BBT) and dibenzothiophene (DBT), NEXAFS spectroscopy has been employed to study their electronic structure in the gas phase. acs.org The spectra, measured at the carbon K-edge and sulfur LII,III-edge, reveal details about the unoccupied molecular orbitals. Theoretical calculations are often used in conjunction with experimental NEXAFS data to assign the observed spectral features to specific electronic transitions. acs.org Studies on related systems, such as alkylated benzothienobenzothiophene thin films, have utilized angle-resolved NEXAFS to characterize the molecular orientation. researchgate.net

Thermal Analysis (TG and DTG)

Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) are thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TGA curve, showing the rate of mass loss.

For metal complexes of benzo[b]thiophene derivatives, TGA and DTG provide valuable information about their thermal stability, the presence of coordinated or lattice water molecules, and the nature of the final decomposition product, which is often a metal oxide. rsc.orgresearchgate.net The decomposition of these complexes often occurs in distinct steps, which can be correlated with the loss of specific ligands or parts of the molecule. For example, TGA studies of binuclear complexes of ligands derived from benzo[b]thiophene-2-carbohydrazides showed the presence of coordinated water molecules, which were lost in an initial decomposition step. researchgate.net The thermal analysis of Co(II) and Cu(II) complexes of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine showed a three-stage decomposition pattern. nih.gov

CompoundDecomposition StagesTemperature Range (°C)Mass Loss AssignmentReference
Co(III)-Complex339.99 - 901.9Loss of H₂O, HCl, Azo group, and ligand remains mu.edu.iq
Ni(II)-Complex340.24 - 901.5Loss of moisture, Azo group, and ligand remains mu.edu.iq

Magnetic Susceptibility Measurements

Magnetic susceptibility is a fundamental property of materials that quantifies their response to an applied magnetic field. It provides valuable insights into the electronic structure, particularly the presence and number of unpaired electrons in a molecule. For benzo[b]thiophene derivatives, especially metal complexes, magnetic susceptibility measurements are crucial for elucidating the geometry and bonding around the metal center.

The magnetic behavior of materials can be broadly classified as diamagnetic or paramagnetic. Diamagnetic compounds, which have all their electrons paired, are weakly repelled by a magnetic field. libretexts.org In contrast, paramagnetic compounds possess unpaired electrons and are attracted to a magnetic field. libretexts.org The magnitude of this attraction is directly related to the number of unpaired electrons, making its measurement a powerful tool in coordination chemistry.

Research on the magnetic properties of benzo[b]thiophene derivatives has primarily focused on their metal complexes, where the benzo[b]thiophene moiety acts as a ligand. These studies utilize techniques such as the Gouy balance, Evans balance, and Superconducting Quantum Interference Device (SQUID) magnetometry to determine the magnetic moments of the complexes. libretexts.orgwikipedia.org

A study involving the synthesis of novel Schiff base ligands derived from a benzo[b]thiophene moiety and their subsequent complexation with Nickel(II) and Manganese(II) ions provides a clear example. rsc.org The magnetic susceptibility of these complexes was measured to determine their geometric structures. The measurements revealed that the Ni(II) and Mn(II) complexes were paramagnetic, and the calculated magnetic moments were consistent with an octahedral geometry around the metal ions. rsc.org

Similarly, another investigation focused on Cu(II), Co(II), Ni(II), and Zn(II) complexes with a ligand derived from 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.net The magnetic moments for the Cu(II), Co(II), and Ni(II) complexes were measured at room temperature. The data indicated that these complexes are paramagnetic. researchgate.netresearchgate.net The Zn(II) complex, as expected due to its d¹⁰ electronic configuration, was found to be diamagnetic. researchgate.net The observed magnetic moments for the paramagnetic complexes were instrumental in confirming their proposed geometries. researchgate.netresearchgate.net

The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is often reported in units of Bohr magnetons (B.M.). The "spin-only" formula can be used to predict the magnetic moment based on the number of unpaired electrons (n): μ_so = √[n(n+2)]. By comparing the experimental magnetic moment with the theoretical spin-only value, chemists can infer details about the electronic structure and coordination environment of the metal center in these benzo[b]thiophene derivatives.

The table below summarizes representative data from studies on the magnetic properties of metal complexes of benzo[b]thiophene derivatives.

Compound/ComplexMetal IonMeasured Magnetic Moment (μ_eff) [B.M.]Inferred Geometry
[Ni(L)₂(OAc)₂]Ni(II)3.15Octahedral rsc.org
[Mn(L)₂(OAc)₂]Mn(II)5.85Octahedral rsc.org
[Cu(L')Cl]Cu(II)1.82Not specified researchgate.net
[Co(L')Cl]Co(II)4.95Not specified researchgate.net
[Ni(L')Cl]Ni(II)3.12Not specified researchgate.net
[Zn(L')Cl]Zn(II)DiamagneticNot specified researchgate.net

Note: L and L' represent different Schiff base ligands derived from benzo[b]thiophene.

Iv. Computational Chemistry and Theoretical Studies of Benzo B Thiophene 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to the benzo[b]thiophene scaffold to understand its fundamental properties.

DFT calculations are instrumental in characterizing the electronic properties of the benzo[b]thiophene core. Studies on the parent molecule, benzo[b]thiophene (BBT), and its derivatives reveal key electronic features that are foundational to understanding Benzo[b]thiophene-4-ol. acs.org Theoretical calculations based on DFT are used to assign spectral features from experimental techniques like X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine-structure (NEXAFS) spectroscopy. nih.gov

These computational analyses provide information on ionization potentials (IPs) and the nature of virtual orbitals. nih.gov For the benzo[b]thiophene series, trends in computed C 1s and S 2p ionization potentials are explained by the inductive effects of the sulfur atom and the increased delocalization of π-electrons that arises from the benzo-annulation process. nih.govacs.org The fusion of the benzene (B151609) ring to the thiophene (B33073) ring results in a stabilizing effect due to increased aromaticity. acs.orgresearchgate.net DFT studies on related systems also explore the impact of different substituents on the geometric structures, frontier orbitals, ionization potentials, and electron affinities to establish structure-property relationships. rsc.org The introduction of a hydroxyl group at the 4-position of the benzo[b]thiophene core would be expected to further modulate these electronic properties through its electron-donating resonance and electron-withdrawing inductive effects, influencing the molecule's reactivity and interaction potential.

DFT modeling is a powerful tool for elucidating complex reaction mechanisms involving the benzo[b]thiophene scaffold. It allows for the mapping of reaction pathways and the calculation of energy barriers for proposed mechanistic steps. For instance, DFT has been used to investigate the mechanism of the direct β-arylation of benzo[b]thiophene. acs.org These studies can distinguish between different potential pathways, such as a concerted metalation-deprotonation or a Heck-type mechanism.

In one study, DFT modeling of a plausible carbopalladation step was performed, calculating the free energy barrier and predicting kinetic isotope effects (KIEs) to compare with experimental data. acs.org The calculations supported a Heck-type pathway involving a concerted carbopalladation across the thiophene double bond, followed by base-assisted anti-elimination. acs.org Similarly, computational studies have been employed to understand migratory cyclization reactions that form benzo[b]thiophene derivatives, helping to rationalize the observed product formation. rsc.org These examples, while not directly involving this compound, demonstrate the capability of DFT to predict reaction feasibility and selectivity for the core ring system, providing a framework for predicting the reactivity of its derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery and helps in understanding the molecular basis of a compound's biological activity.

Molecular docking simulations are frequently used to analyze the binding patterns of benzo[b]thiophene derivatives within the active sites of various protein targets. researchgate.net These studies provide detailed insights into the specific interactions that stabilize the protein-ligand complex. For example, docking studies on benzo[b]thiophen-3-ol derivatives, which are structural isomers of this compound, have been performed to understand their inhibition of human monoamine oxidase B (hMAO-B). nih.govunich.it The results highlight potential binding site interactions that are suitable for inhibitory activity. nih.govunich.it

In other studies involving different benzo[b]thiophene derivatives, docking has revealed key interactions such as hydrogen bonds and edge-to-face aromatic interactions with specific amino acid residues in the target protein. nih.gov For instance, the interaction of a benzo[b]thiophene arylpiperazine derivative with the 5-HT1A serotonin (B10506) receptor model showed a hydrogen bond between the ligand and an asparagine residue (N385) and an aromatic interaction with a phenylalanine residue (F361). nih.gov The sulfur atom of the benzo[b]thiophene ring often plays a key role in reactivity and binding. This type of analysis is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors based on the benzo[b]thiophene scaffold. mdpi.com

Interactive Table: Examples of Protein-Ligand Interactions for Benzo[b]thiophene Derivatives
Derivative ClassProtein TargetKey Interacting ResiduesType of Interaction
Benzo[b]thiophen-2-yl-propan-1-ones5-HT1A ReceptorN385, F361Hydrogen Bond, Aromatic
Benzo[b]thiophene-chalconesAcetylcholinesterase (AChE)Not specifiedGoverned by small substituents (Cl, CH₃)
Benzo[b]thiophene-chalconesButyrylcholinesterase (BChE)Not specifiedHydrogen Bonds (OH, NH₂ substituents)
Benzo[b]thiophen-3-olsMonoamine Oxidase B (MAO-B)Not specifiedGeneral binding site interactions

Beyond identifying interaction patterns, molecular docking is employed to predict the binding affinity of a ligand for its target protein. This is often quantified as a docking score, which is a numerical value that estimates the strength of the protein-ligand interaction. Lower docking scores typically indicate stronger predicted binding. These predictions can be correlated with experimentally determined biological activities, such as IC₅₀ or Kᵢ values.

For example, studies on a series of benzo[b]thiophen-2-yl-propan-1-one derivatives showed that compounds with the highest experimentally determined binding affinities for the 5-HT1A receptor also had favorable docking scores and electrostatic interactions in the computational model. nih.gov Docking studies on benzo[b]thiophene-chalcones as cholinesterase inhibitors were also used to predict binding affinities and rationalize the observed structure-activity relationships. mdpi.com These computational predictions are valuable for prioritizing compounds for synthesis and biological testing, thereby accelerating the discovery of new therapeutic agents.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally measured activity.

QSAR studies have been successfully applied to various classes of benzo[b]thiophene derivatives to understand the structural requirements for their biological effects. chem-soc.si For instance, 2D and 3D-QSAR models were developed for benzo[b]thiophene-1,1-dioxide derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. chem-soc.si These models, which showed high statistical significance, identified the indispensable structural features needed to improve the inhibitory activity of this class of compounds. chem-soc.si

The process involves calculating a range of molecular descriptors for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), or lipophilic (e.g., logP). researchgate.net Statistical methods are then used to generate an equation that predicts activity based on the most influential descriptors. A robust QSAR model, validated internally and externally, can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.gov This approach allows for the systematic modification of the benzo[b]thiophene scaffold to optimize biological activity. semanticscholar.org

Interactive Table: Common Descriptor Types in QSAR Models
Descriptor CategoryExample DescriptorsProperty Represented
ElectronicHOMO/LUMO energies, Dipole MomentElectron distribution, Reactivity
StericMolecular Weight, Molar Refractivity (CMR)Size and shape of the molecule
Lipophilic / HydrophobiclogP, Q_VSA_HYDWater/oil partition coefficient, Hydrophobicity
TopologicalKierFlex, Connectivity IndicesAtomic connectivity and molecular branching

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For derivatives of this compound, these simulations are instrumental in understanding the stability of compounds when interacting with biological targets, such as enzymes.

Table 1: Molecular Docking Simulation Findings for a this compound Derivative

ParameterFindingSignificance
Target EnzymePlasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH)Investigates potential as an antimalarial agent. researchgate.net
Re-Rank Score-114.205 kcal/molIndicates a highly stable and interactive binding pose. researchgate.net
Key InteractionHydrogen bond with LEU359 residueHighlights a specific molecular interaction contributing to binding stability. researchgate.net
Bond Distance2.2874 ÅDefines the precise geometry of the hydrogen bond. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. acs.org Methods like Density Functional Theory (DFT) are commonly used to predict molecular properties, including optimized geometries, vibrational frequencies, and electronic spectra. acs.orgicm.edu.pl These calculations offer a route to building in silico reference libraries, which are crucial when experimental data from chemical standards are unavailable. acs.org

A pertinent example involves the study of a related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, using DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set. icm.edu.pl The theoretical calculations of its structural parameters, such as bond lengths and angles, showed excellent agreement with experimental data. icm.edu.pl This demonstrates the accuracy and predictive power of quantum chemical methods for the benzothiophene (B83047) scaffold. icm.edu.pl

Table 2: Comparison of Calculated and Experimental Structural Parameters for a Benzo[b]thiophene Derivative

Structural ParameterBond/AngleCalculated Value (B3LYP/6-311G++(d,p))Experimental Value
Bond LengthC4–S121.7691 Å1.7432 Å icm.edu.pl
Bond LengthC10–S121.7462 Å1.7280 Å icm.edu.pl
Bond LengthC5=C41.366 Å1.346 Å icm.edu.pl
Bond AngleC4–S12–C1091.6901°92.09° icm.edu.pl
Bond AngleS12–C10–N13121.6358°121.26° icm.edu.pl

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical component of computational drug discovery, allowing researchers to evaluate the pharmacokinetic properties of a compound before synthesis. nih.gov Web-based tools like SwissADME are frequently used to calculate key descriptors based on a molecule's structure. researchgate.netmdpi.comnih.gov These predictions help to identify candidates with good drug-like properties. nih.govresearchgate.net

Studies on various classes of Benzo[b]thiophene derivatives have consistently shown favorable ADMET profiles. For a 5-amino substituted derivative of benzo[b]thiophen-4-ol, the analysis confirmed it passed the Lipinski Rule of Five, indicating good drug-likeness. researchgate.net Further analysis of 3-halobenzo[b]thiophenes and benzothiophene-chalcones revealed excellent drug-like characteristics, with no violations of major filters like Lipinski, Ghose, Veber, and Muegge. mdpi.comnih.gov Key predicted properties include high gastrointestinal (GI) absorption, the ability to permeate the blood-brain barrier (BBB), and favorable values for topological polar surface area (TPSA) and skin permeability (log Kp). researchgate.netmdpi.comnih.gov

Table 3: Predicted ADMET and Physicochemical Properties of Benzo[b]thiophene Derivatives

Derivative ClassParameter / FilterPredicted Outcome / Value
5-amino-benzo[b]thiophen-4-ol derivative researchgate.netLipinski's Rule of FivePass
5-amino-benzo[b]thiophen-4-ol derivative researchgate.netSkin Permeability (log Kp)Good
3-Halobenzo[b]thiophenes nih.govresearchgate.netGastrointestinal (GI) AbsorptionHigh
3-Halobenzo[b]thiophenes nih.govresearchgate.netDrug-Likeness Filters (Ghose, Veber, Egan, Muegge)No violations
3-Halobenzo[b]thiophenes nih.govresearchgate.netTopological Polar Surface Area (TPSA)48.47 Ų
Benzothiophene-chalcones mdpi.comBlood-Brain Barrier (BBB) PermeationHigh probability
Thiophene derivatives mdpi.comCytotoxicity vs. Normal Cells (HUVECs)Minimal cytotoxicity predicted

V. Biological and Pharmacological Research of Benzo B Thiophene 4 Ol and Its Derivatives

Antimicrobial Activities

Derivatives of benzo[b]thiophene have shown a broad spectrum of antimicrobial activities, positioning them as potential candidates for new antibiotics and antifungals. ijpsjournal.com

The antibacterial potential of benzo[b]thiophene derivatives has been explored against various bacterial strains. ijpsdronline.com For instance, a series of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine (B1678402) derivatives were synthesized and tested for their antibacterial effects. tubitak.gov.tr One compound from this series, K4, demonstrated good inhibitory activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. tubitak.gov.tr Another compound, H2, was effective against Pseudomonas aeruginosa at the same concentration, while F4 showed inhibitory action against Escherichia coli with a MIC of 62.5 μg/mL. tubitak.gov.tr Notably, compound K2 exhibited potent activity against the gram-negative bacterium P. aeruginosa, with a MIC value of 12.5 μg/mL, which was superior to the standard drug chloramphenicol. tubitak.gov.tr

In a different study, 3-halobenzo[b]thiophene derivatives were synthesized and evaluated. nih.gov Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low MIC of 16 µg/mL against Gram-positive bacteria. nih.gov Specifically, the benzo[b]thiophene 19, which has a methyl alcohol at the second position and a chlorine at the third, displayed an MIC of 128 µg/mL against Bacillus cereus and moderate activity against S. aureus and Enterococcus faecalis with an MIC of 256 µg/mL. nih.gov

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. researchgate.net Benzo[b]thiophene derivatives have been investigated as potential novel antibiotics to address this threat. researchgate.netnih.gov

In one study, a combination of the benzo[b]thiophene nucleus and the acylhydrazone functional group was used to create new compounds for screening against S. aureus. nih.gov This led to the identification of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b), which exhibited a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. nih.gov

Computational studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, have also been employed to identify promising benzo[b]thiophene derivatives against multidrug-resistant S. aureus. researchgate.net These studies have shown that certain derivatives have the potential for exceptional in vitro efficacy, with MIC values as low as 4 µg/mL against all tested strains. researchgate.net

Table 1: Antibacterial Activity of Selected Benzo[b]thiophene Derivatives

Compound Bacterial Strain MIC (μg/mL)
K4 Staphylococcus aureus 62.5 tubitak.gov.tr
H2 Pseudomonas aeruginosa 62.5 tubitak.gov.tr
F4 Escherichia coli 62.5 tubitak.gov.tr
K2 Pseudomonas aeruginosa 12.5 tubitak.gov.tr
Cyclohexanol-substituted 3-chlorobenzo[b]thiophene Gram-positive bacteria 16 nih.gov
Cyclohexanol-substituted 3-bromobenzo[b]thiophene Gram-positive bacteria 16 nih.gov
Benzo[b]thiophene 19 Bacillus cereus 128 nih.gov
Benzo[b]thiophene 19 Staphylococcus aureus 256 nih.gov
Benzo[b]thiophene 19 Enterococcus faecalis 256 nih.gov
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) Methicillin-resistant S. aureus 4 nih.gov
Derivative 18 Multidrug-resistant S. aureus 4 researchgate.net

In addition to their antibacterial properties, benzo[b]thiophene derivatives have demonstrated notable antifungal activity. nih.govtubitak.gov.trnih.gov A study on di(hetero)arylamine derivatives of the benzo[b]thiophene system revealed broad-spectrum antifungal activity against clinically relevant Candida, Aspergillus, and dermatophyte species. nih.gov The most active compound was effective against all tested fungal strains, including those resistant to fluconazole, and showed particularly low MICs for dermatophytes. nih.gov Structure-activity relationship (SAR) studies indicated that hydroxyl groups were crucial for the activity in aryl derivatives. nih.gov

Furthermore, several compounds from the 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine series, namely K1, K2, K4, K8, F1, and F3, exhibited good inhibitory activity against the fungal strain Candida albicans with MIC values of 250 μg/mL. tubitak.gov.tr The benzo[b]thiophene 19 also showed activity against C. albicans with an MIC of 128 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Benzo[b]thiophene Derivatives

Compound/Derivative Fungal Strain MIC (μg/mL)
K1 Candida albicans 250 tubitak.gov.tr
K2 Candida albicans 250 tubitak.gov.tr
K4 Candida albicans 250 tubitak.gov.tr
K8 Candida albicans 250 tubitak.gov.tr
F1 Candida albicans 250 tubitak.gov.tr
F3 Candida albicans 250 tubitak.gov.tr

Antibacterial Activity

Anticancer Activities

The quest for more effective and less toxic cancer therapies has led to the investigation of various chemical scaffolds, including thiophene (B33073) and its derivatives. nih.gov Benzo[b]thiophene derivatives, in particular, have emerged as a promising class of compounds with significant anticancer potential. nih.govijpsjournal.comoiccpress.com

Benzo[b]thiophene derivatives have been shown to inhibit the proliferation of various cancer cell lines. For example, the novel benzothiophene (B83047) derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), demonstrated cytotoxic effects across several cancer cell lines. oiccpress.com The EC50 values for IPBT were determined in MDA-MB-231 (126.67 µM), HepG2 (67.04 µM), LNCaP (127.59 µM), Caco-2 (63.74 µM), Panc-1 (76.72 µM), HeLa (146.75 µM), and Ishikawa (110.84 µM) cancer cell lines. oiccpress.com This compound was found to induce apoptosis by activating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53. oiccpress.com

In another study, newly synthesized 3-chlorobenzo[b]thiophene derivatives were tested against the MCF-7 breast cancer cell line. ekb.eg Compounds (3a) and (3d) showed promising anti-breast cancer activity with IC50 values of 10.32 µM and 11.35 µM, respectively, which were more potent than the reference drug tamoxifen (B1202) (IC50 of 18.02 µM). ekb.eg

Furthermore, organoruthenium complexes of benzo[b]thiophene functionalized thiosemicarbazone ligands were synthesized and evaluated for their cytotoxicity against ovarian cancer cell lines. nih.gov Complex K2 showed the highest toxicity against OVCAR-3 and A2780 cells, with its cytotoxic effect being significantly higher than that of the commercial anticancer agents Oxalpin and Carbodex. nih.gov

Table 3: Cytotoxic Activity of Selected Benzo[b]thiophene Derivatives on Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC50/EC50 (µM)
3-iodo-2-phenylbenzo[b]thiophene (IPBT) MDA-MB-231 126.67 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HepG2 67.04 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) LNCaP 127.59 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Caco-2 63.74 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Panc-1 76.72 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) HeLa 146.75 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT) Ishikawa 110.84 oiccpress.com
Compound 3a MCF-7 10.32 ekb.eg

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a critical role in several biological pathways, including cell proliferation, survival, and differentiation. nih.gov Its abnormal and continuous activation is observed in many types of tumors, making it an attractive target for cancer therapy. nih.govresearchgate.net

Researchers have designed and synthesized novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold. nih.govresearchgate.net Among a series of these compounds, compound 8b was identified as having the best activity against cancer cells. nih.gov Further investigation revealed that compound 8b induced apoptosis, blocked the cell cycle, and significantly inhibited STAT3 phosphorylation. nih.gov Molecular modeling studies suggested that compound 8b fits well into the SH2 domain pocket of STAT3, which is crucial for its activation. nih.gov

Another study focused on benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors for idiopathic pulmonary fibrosis, a chronic lung disease, also highlighting the potential of this scaffold to target the STAT3 pathway. nih.gov

Antimitotic Activities

Derivatives of benzo[b]thiophene have been identified as potent antimitotic agents, primarily through their interaction with the tubulin-microtubule system. Microtubules are essential for cell division, and compounds that disrupt their polymerization are effective in halting the proliferation of cancer cells.

Research into benzo[b]thiophene analogs of Combretastatin A-4, a known tubulin polymerization inhibitor, has yielded promising results. A study synthesized derivatives where the B ring of Combretastatin A-4 was replaced with a benzo[b]thiophene moiety. The findings indicated that the presence of the benzo[b]thiophene ring was crucial for activity. documentsdelivered.com Specifically, derivatives with an iso or cis 3,4,5-trimethoxystyrene (B3047028) group attached at the 2-position of the benzo[b]thiophene ring were significantly more active than their 3-regioisomer counterparts, showing 12 to 30 times greater potency in tubulin polymerization inhibition assays. documentsdelivered.com

In a different study, a novel 6-aminobenzo[b]thiophene 1,1-dioxide derivative, named K2071, was identified as a mitotic poison. acs.org This compound demonstrated significant antiproliferative and cytotoxic effects on glioblastoma cell lines. The research highlighted that the para-substituted methoxyphenyl motif within the K2071 molecule was essential for its antimitotic activity. acs.org

Table 1: Antimitotic Activity of Benzo[b]thiophene Derivatives

Compound ClassSpecific Derivative/FeatureMechanism of ActionKey FindingReference
Combretastatin A-4 Analogs3,4,5-trimethoxystyrene at position 2Tubulin Polymerization Inhibition12-30 fold more active than 3-regioisomers. documentsdelivered.com
6-aminobenzo[b]thiophene 1,1-dioxidesK2071Mitotic Poison, STAT3 InhibitionEffective against glioblastoma cells. acs.org

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases. Benzo[b]thiophene derivatives have demonstrated notable potential in combating both processes. ijpsjournal.comktu.eduresearchgate.net

A series of benzo[b]thiophen-3-ol derivatives were synthesized and found to possess not only high selectivity as inhibitors for the MAO-B isoform (discussed later) but also a discrete antioxidant and chelating potential. nih.govtandfonline.com The antioxidant capacity of novel benzo[b]thiophene derivatives has been quantified using methods such as Trolox Equivalent Antioxidant Capacity (TEAC). In one study, 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively, surpassing the reference standard Trolox. ias.ac.in Another investigation evaluated substituted diarylamines in the benzo[b]thiophene series for their reducing power and free radical scavenging activity, establishing clear structure-activity relationships. nih.gov

From an anti-inflammatory perspective, the benzo[b]thiophene scaffold is a key component in drugs like Zileuton, an anti-asthma medication. ktu.edu Research has shown that novel derivatives can significantly reduce inflammatory responses. For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) was shown to markedly decrease nitric oxide production in LPS-induced macrophage cells by inhibiting the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. oiccpress.com

Neurological and Psychiatric Applications

The structural versatility of the benzo[b]thiophene core has made it a valuable scaffold for developing agents that target the central nervous system (CNS). nih.govnih.gov These derivatives have been explored for their roles in treating neurodegenerative diseases, depression, and epilepsy. nih.govresearchgate.net

Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamine neurotransmitters. Inhibitors of these enzymes are used to treat depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

A study focused on a series of benzo[b]thiophen-3-ol derivatives as potential human monoamine oxidase (hMAO) inhibitors. nih.govtandfonline.comresearchgate.net The research found that most of these compounds displayed high selectivity for the MAO-B isoform. nih.govunich.it Molecular docking studies supported these findings, identifying key binding site interactions responsible for the MAO inhibition. nih.govtandfonline.com The evaluation of the 3,4-dihydroxyphenylacetic acid/dopamine (DOPAC/DA) ratio in rat cortex synaptosomes further confirmed their activity ex vivo. researchgate.netunich.it These findings suggest that the benzo[b]thiophen-3-ol nucleus is a promising starting point for developing novel treatments for neurodegenerative diseases. nih.govnih.gov

Table 2: MAO-B Inhibition by Benzo[b]thiophen-3-ol Derivatives

Compound SeriesTarget EnzymeSelectivityKey FindingReference
Benzo[b]thiophen-3-olshMAO-A and hMAO-BHigh selectivity for MAO-BPotential leads for treating neurodegenerative disease. nih.govtandfonline.comnih.govunich.it

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine. nih.gov Several studies have focused on designing benzo[b]thiophene derivatives as cholinesterase inhibitors. sciforum.net

One study synthesized and evaluated a series of benzothiophene-chalcone hybrids. semanticscholar.orgnih.gov It was found that these hybrids were generally better inhibitors of both AChE and BChE compared to simpler 2-phenylbenzothiophenes. mdpi.com Specifically, compound 5f from this series was the most effective AChE inhibitor (IC₅₀ = 62.10 μM), while compound 5h was the best BChE inhibitor (IC₅₀ = 24.35 μM). nih.govsemanticscholar.orgnih.gov The potency of compound 5h against BChE was comparable to that of the reference drug galantamine (IC₅₀ = 28.08 μM). semanticscholar.orgnih.gov All tested analogues in a related study showed AChE inhibitory activity, with IC₅₀ values ranging from 20.8 to 121.7 µM. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by Benzo[b]thiophene Derivatives

Compound ClassDerivativeTargetIC₅₀ (µM)Reference
Benzothiophene-chalcone hybrids5fAChE62.10 nih.govsemanticscholar.orgnih.gov
5hBChE24.35 nih.govsemanticscholar.orgnih.gov
Heterocyclic Benzo[b]thiophenesVarious analoguesAChE20.8 - 121.7 nih.govmdpi.com

The benzo[b]thiophene scaffold has been utilized to develop novel antidepressants, often targeting the serotonin (B10506) system. nih.govekb.eg Researchers have synthesized benzo[b]thiophene derivatives designed to act on both the serotonin transporter (SERT) and the 5-HT₇ receptor. nih.govunav.edu

In one such study, compounds 8j , 9c , and 9e were selected based on their affinity for these targets and tested in vivo using the forced swimming test. nih.govunav.edu The results showed significant antidepressant activity. Notably, compound 9c was effective in reducing immobility time even after a single acute treatment, suggesting the potential for a rapid onset of action, a significant advantage over many current antidepressants. nih.govunav.edu The affinity for SERT was higher for ketone derivatives (like 8j ) compared to their alcohol counterparts. unav.edu

Derivatives of benzo[b]thiophene have also been investigated for their potential to treat epilepsy. nih.govnih.gov A recent study developed a series of 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives and evaluated their anticonvulsant activity in several acute seizure models, including the maximal electroshock (MES) and 6 Hz tests. nih.gov

Four compounds (28 , 30 , 31 , and 32 ) showed activity in models of generalized tonic-clonic and focal seizures. One derivative, compound 33 , exhibited a broad spectrum of anticonvulsant effects, providing protection in the MES test (ED₅₀ of 24.1 mg/kg), the 6 Hz test (ED₅₀ of 30.8 mg/kg), and a model of absence seizures. nih.gov

Neuroprotective Agents

Derivatives of the benzo[b]thiophene scaffold have emerged as promising candidates for the development of neuroprotective agents, particularly for neurodegenerative conditions like Parkinson's and Alzheimer's disease. ijpsjournal.comuniroma1.it

One key area of investigation involves the inhibition of monoamine oxidases (MAOs), enzymes that degrade neurotransmitters in the central nervous system (CNS). uniroma1.it The benzo[b]thiophen-3-ol core, in particular, has been identified as a promising scaffold for neuroprotection due to its efficacy in inhibiting MAOs. uniroma1.it A series of synthesized benzo[b]thiophen-3-ols demonstrated high selectivity for the MAO-B isoform. nih.govresearchgate.net Molecular docking studies have helped to understand the potential binding site interactions that lead to this MAO inhibition and suggest structural requirements for improving the activity of this scaffold. nih.govresearchgate.net

Another approach to neuroprotection involves the development of benzothiophene-based Selective Estrogen Receptor Modulators (SERMs). Certain SERMs, such as raloxifene (B1678788) and desmethylarzoxifene (DMA), have been found to possess neuroprotective properties. nih.gov Research has identified a specific neuroprotective pharmacophore within these molecules: the redox-active 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core (BTC). nih.gov The neuroprotective action of these SERMs is not linked to classical estrogen receptor (ER) binding but rather to a novel mechanism involving the G-protein coupled receptor, GPR30. nih.gov

Furthermore, 4- and 5-substituted benzo[b]thiophenes have been synthesized as foundational scaffolds for creating potential new inhibitors of BACE 1, an enzyme that plays a critical role in the progression of Alzheimer's disease. researchgate.net

Antidiabetic Applications

The structural versatility of benzo[b]thiophene derivatives has made them attractive candidates for the development of novel antidiabetic agents. ijpsjournal.com Research has focused on several mechanisms to achieve glycemic control.

One significant target is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov A study evaluating novel synthesized benzothiophenes identified two compounds, a Schiff base of benzo[b]thiophene (compound 2) and a 1,3,4-oxadiazole (B1194373) adduct (compound 4), that exhibited potent α-amylase inhibitory activity. nih.gov Their efficacy surpassed that of the standard drug, acarbose, in in-vitro studies. nih.gov

In Vitro α-Amylase Inhibitory Activity of Benzothiophene Derivatives
CompoundDescriptionIC₅₀ (µM)
Compound 2Schiff base of benzo[b]thiophene0.035
Compound 41,3,4-oxadiazole adduct of benzo[b]thiophene0.032
Acarbose (Standard)-0.09

Another researched mechanism involves the modulation of the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is regulated by BCKDC kinase (BDK). Elevated concentrations of branched-chain amino acids (BCAAs) are associated with metabolic diseases, and BDK inhibitors can help reduce these levels. High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel allosteric inhibitor of BDK. This compound and its derivatives were shown to significantly increase residual BCKDC activity in primary hepatocytes from a mouse model of maple syrup urine disease.

Antileishmanial Activity

Leishmaniasis is a significant global health issue with a limited number of effective drugs, driving the search for new therapeutic agents. researchgate.net Benzo[b]thiophene derivatives have demonstrated considerable potential in this area. researchgate.netmdpi.com

A novel library of flavonol-like compounds led to the discovery of 2-(benzo[b]thiophen-3-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one (compound 19), which exhibited broad-spectrum activity against several Leishmania species. A key finding was that this compound did not select for resistance markers in L. donovani in vitro, suggesting it could be a promising scaffold to combat drug resistance.

Thiophene derivatives isolated from natural sources have also shown potent antileishmanial activity. Two compounds extracted from the aerial parts of Porophyllum ruderale, 5-methyl-2,2':5',2"-terthiophene (compound A) and 5'-methyl-[5-(4-acetoxy-1-butynyl)]-2,2'-bithiophene (compound B), were active against both promastigote and axenic amastigote forms of L. amazonensis. nih.govmdpi.com The isolated compounds were more potent and selective against the protozoa than the crude plant extract. nih.govmdpi.com

Inspired by these natural products, synthetic derivatives have been developed. The bithiophene BT-1, synthesized based on a natural product scaffold, was identified as a potent and selective agent against L. amazonensis promastigotes. nih.gov

Antileishmanial Activity of Benzothiophene and Thiophene Derivatives
CompoundTarget SpeciesFormActivity (IC₅₀/EC₅₀)
Compound 19L. infantum-1.9 µM (EC₅₀)
L. donovani-3.4 µM (EC₅₀)
L. major-6.7 µM (EC₅₀)
Compound AL. amazonensisPromastigote7.7 µg/mL (IC₅₀)
Amastigote19.0 µg/mL (IC₅₀)
Compound BL. amazonensisPromastigote21.3 µg/mL (IC₅₀)
Amastigote28.7 µg/mL (IC₅₀)
Bithiophene BT-1L. amazonensisPromastigote23.2 µM (IC₅₀)

Estrogen Receptor Modulation

Benzo[b]thiophene is a core scaffold for a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). acs.org These compounds can have estrogen agonist-like effects in some tissues while acting as antagonists in others, making them valuable for conditions like breast cancer and osteoporosis. acs.org Raloxifene is a well-known clinical SERM based on this structure. researchgate.net

Research into new derivatives has aimed to improve potency and selectivity. A study on raloxifene analogues found that replacing the carbonyl group with an oxygen linkage resulted in [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (compound 4c). acs.org This modification led to a substantial 10-fold increase in estrogen antagonist potency compared to raloxifene in an in vitro cell proliferation assay using human breast cancer cells (MCF-7). acs.org In vivo, compound 4c was also a potent inhibitor of the uterine proliferative response to estrogen. acs.org

Further studies have focused on creating families of benzothiophene SERMs to modulate both Estrogen Receptor (ER) affinity and redox activity. researchgate.net By varying substituents, researchers have developed compounds with a range of selectivity for ERα and ERβ, from 1.2- to 67-fold. researchgate.net More recently, novel 6-OH-benzothiophene derivatives have been designed as selective estrogen receptor covalent antagonists (SERCAs), offering a potential therapeutic alternative for endocrine-resistant ER-positive breast cancer. nih.gov

Potency of Benzothiophene-based SERMs
CompoundAssayPotency
Compound 4cIn vitro MCF-7 cell proliferationIC₅₀ = 0.05 nM
In vivo uterine proliferation (rat, sc)ED₅₀ = 0.006 mg/kg
RaloxifeneIn vitro MCF-7 cell proliferation~0.5 nM (10-fold less potent than 4c)

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The wide range of biological activities exhibited by benzo[b]thiophene derivatives has prompted numerous structure-activity relationship (SAR) studies to optimize their therapeutic potential. nih.gov

Neuroprotective Agents : For MAO inhibition, SAR studies on 2-aroyl-benzo[b]thiophen-3-ol scaffolds revealed that chromone-based compounds featuring an amide spacer at position 3 demonstrated the highest potency and selectivity. uniroma1.it In the context of neuroprotection via SERMs, a key structural feature is the bis-phenolic pharmacophore, specifically the 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core, which was found to be essential for the GPR30-dependent protective mechanism. nih.gov

Estrogen Receptor Modulation : In the development of SERMs, SAR studies on raloxifene showed that replacing the ketone linkage with an ether linkage dramatically increased antagonist potency. acs.org The antioxidant capacity and ERα/ERβ selectivity of benzothiophene SERMs can be finely tuned by varying substituents on the core structure. researchgate.net

Antileishmanial Activity : SAR is crucial for developing antileishmanial compounds. Studies on bithiophene derivatives based on a natural product scaffold have explored how modifications affect potency and selectivity against the parasite. nih.gov

Cholinesterase Inhibition : In the design of benzothiophene-chalcone hybrids as potential treatments for Alzheimer's disease, SAR analysis showed that the hybrid structures were generally better inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than the simpler benzothiophene precursors. mdpi.com The position and nature of substituents on the aromatic rings were critical for inhibitory activity. mdpi.com

Mechanisms of Biological Action

Understanding the molecular mechanisms of benzo[b]thiophene derivatives is key to their development as therapeutic agents.

Neuroprotection : The neuroprotective effects are mediated by at least two distinct mechanisms. One is the inhibition of monoamine oxidase B (MAO-B), which reduces the degradation of key neurotransmitters in the CNS. nih.govresearchgate.net A second, ER-independent mechanism has been identified for benzothiophene-based SERMs. These compounds exert their neuroprotective effects not through classical ERs, but by activating kinase signaling cascades via the G-protein coupled receptor GPR30. nih.gov The redox-active 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol core is believed to be crucial for this activity. nih.gov

Antidiabetic Effects : The antidiabetic properties of these derivatives stem from their ability to inhibit key metabolic enzymes. Certain Schiff base and oxadiazole derivatives of benzo[b]thiophene act as potent inhibitors of α-amylase, an enzyme that breaks down complex carbohydrates. nih.gov Another mechanism involves the allosteric inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK). The binding of inhibitors like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) to BDK triggers conformational changes that cause the kinase to dissociate from its complex (BCKDC), leading to its degradation and the subsequent activation of BCKDC.

Antileishmanial Activity : The mechanism of action for antileishmanial bithiophene derivatives, such as BT-1, has been investigated in detail. nih.gov Treatment of L. amazonensis with BT-1 leads to a cascade of events, including the accumulation of lipid bodies, increased production of reactive oxygen species (ROS), and lipid peroxidation. nih.gov This oxidative stress results in damage to the plasma membrane and mitochondrial depolarization, ultimately causing parasite death by destabilizing its redox homeostasis. nih.gov

Estrogen Receptor Modulation : As SERMs, benzothiophene derivatives mediate their effects by binding to estrogen receptors, primarily ERα and ERβ. researchgate.net Their tissue-specific agonist or antagonist activity is a result of the unique conformational changes they induce in the receptor upon binding, which in turn affects the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, thereby modulating gene transcription differently in various tissues.

Vi. Material Science and Optoelectronic Applications of Benzo B Thiophene 4 Ol Derivatives

Organic Semiconductors

Benzo[b]thiophene-based molecules are a significant class of organic semiconductors (OSCs) due to their advantageous properties, which include high charge carrier mobility and good stability in ambient conditions. nih.gov The fused ring structure of benzo[b]thiophene provides an extended π-conjugated system, which is crucial for efficient charge transport. mdpi.commdpi.comacs.org This extended conjugation allows for significant intermolecular orbital overlap in thin films, facilitating high charge carrier mobility. acs.org

Researchers have synthesized and characterized numerous benzo[b]thiophene derivatives for use in organic field-effect transistors (OFETs). mdpi.commdpi.combohrium.comresearchgate.netrsc.org For instance, four solution-processable benzo[b]thiophene derivatives were synthesized and investigated as p-channel OSCs for OFETs. bohrium.com The study aimed to understand the effects of the sulfur atom's position and the benzothiophene (B83047) moiety on charge mobility. bohrium.com In another study, novel organic materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core with an additional alkyl-thiophene core and end-capping alkyl side chains were synthesized and showed potential as solution-processed OSCs for organic thin film transistors (OTFTs). rsc.org

The performance of these materials is highly dependent on their molecular structure and the resulting thin-film morphology. bohrium.com For example, the introduction of different π-bridge spacers and substituents can significantly impact the geometric structures, reorganization energy, and ultimately, the charge transport properties. rsc.org Theoretical studies using density functional theory (DFT) have been employed to predict the charge mobility of these materials. rsc.org For certain thieno[2,3-b]benzothiophene derivatives, predicted hole mobilities have been as high as 0.28 cm² V⁻¹ s⁻¹, indicating their suitability for hole transport, while others have shown balanced hole and electron mobilities. rsc.org

The electrical performance of OFETs fabricated with benzo[b]thiophene derivatives is closely linked to the thin-film microstructure. bohrium.com For example, a vinyl-bridged benzothiophene-substituted anthracene (B1667546) derivative (5-BTVA) exhibited a hole mobility 5–10 times higher than its single-bond and ethynyl-bridged counterparts, reaching over 10 cm² V⁻¹ s⁻¹. rsc.org This superior performance was attributed to stronger intra-layer intermolecular interactions and better energy level alignment with the gold electrodes. rsc.org

Table 1: Performance of Benzo[b]thiophene Derivatives in Organic Field-Effect Transistors

Compound Mobility (cm²/Vs) On/Off Ratio Deposition Method Ref
Compound 1 (BTBT derivative) ~0.03 ~10⁶ Solution-Shearing mdpi.comresearchgate.net
Compound 3 (BTT derivative) 0.005 > 10⁶ Solution-Shearing mdpi.com
5-BTVA >10 - - rsc.org
2,7-dioctyl researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (C8-BTBT) 43 - - researchgate.net
Thieno[2,3-b]benzothiophene derivative 1 0.28 (predicted) - - rsc.org
Thieno[2,3-b]benzothiophene derivative 4 0.17 (predicted) - - rsc.org

This table is interactive. Click on the headers to sort the data.

Optoelectronic Devices

Benzo[b]thiophene derivatives are key components in a range of organic optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). nih.gov Their utility stems from their tunable photophysical and electrochemical properties. nih.gov

The photophysical properties of these derivatives, such as absorption and fluorescence spectra, are influenced by their molecular structure. For example, the introduction of electron-donating groups like tert-butyldimethylsilyl can cause a bathochromic (red) shift in the absorption and fluorescence maxima. nih.gov The fluorescence quantum yields of these compounds can be significant, with some derivatives showing relatively high solid-state fluorescence, which is advantageous for device applications. nih.gov

Benzo[b]thiophene-based chalcones have been investigated as photoluminescent chemosensors. rsc.org These molecules exhibit high fluorescence in both solution and solid states due to intramolecular charge transfer (ICT). rsc.org Their photophysical properties can be tuned by varying the polarity of the solvent. For instance, one study showed that a semi-bis-chalcone (SBC) derivative exhibited a blue shift in its absorption maximum and a quenching of its fluorescence emission in the presence of hydrazine, demonstrating its potential as a chemical sensor. rsc.org

The electronic structure of benzo[b]thiophene and its derivatives has been studied using techniques like gas-phase photoelectron and photoabsorption synchrotron spectroscopies to understand their suitability as building blocks for donor and acceptor compounds in optoelectronic devices. acs.org These studies have shown that increasing the number of annulated phenyl rings increases the charge density due to π-delocalized electrons, which is a desirable property for these applications. acs.org

Organic Solar Cells

In the realm of organic solar cells (OSCs), benzo[b]thiophene derivatives, particularly those based on the benzo[1,2-b:4,5-b']dithiophene (BDT) unit, are highly attractive as electron-donating materials. mdpi.com The symmetric and planar conjugated structure of BDT promotes strong intermolecular π-π stacking, which facilitates efficient charge transport. mdpi.com

Donor-acceptor (D-A) copolymers incorporating benzo[b]thiophene units have been extensively developed for bulk-heterojunction (BHJ) solar cells. frontiersin.orgosti.govresearchgate.netnih.govrsc.org The performance of these solar cells is highly dependent on the molecular design of the polymer, including the choice of acceptor units and side chains. For example, the isomerization of a fused-ring core in non-fullerene acceptors based on benzo[b]benzo rsc.orgrsc.orgthieno[2,3-d]thiophene led to significant improvements in power conversion efficiency (PCE). rsc.org One isomer, Z1-bb, when blended with the polymer donor PM6, achieved a PCE of 12.66%, which was substantially higher than its other isomers. rsc.org This was attributed to red-shifted absorption, a higher molar extinction coefficient, and more balanced charge transport. rsc.org

The introduction of specific side chains and π-linkers can tune the electronic properties and morphology of the active layer. For instance, a D-A polymer (PBTFO-T-1) with a fluorine atom and an alkoxy chain on the 2,1,3-benzothiadiazole (B189464) acceptor unit achieved a PCE of 14.16% when processed with a non-halogenated solvent. researchgate.net This was significantly higher than a similar polymer with a different side chain orientation, highlighting the importance of molecular design for optimizing device performance. researchgate.net

Table 2: Performance of Benzo[b]thiophene-based Organic Solar Cells

Donor:Acceptor System PCE (%) Voc (V) Jsc (mA/cm²) FF (%) Ref
PM6:Z1-bb 12.66 0.98 18.52 70.05 rsc.org
PM6:Z1-ab 9.60 - - - rsc.org
PM6:Z1-aa 4.56 - - - rsc.org
PBTFO-T-1:Y6-BO 14.16 - - - researchgate.net
PTOBDTDTBT:PC₇₁BM 6.21 0.80 11.94 65.10 nih.gov
PBTT-F:Y6 16.1 - - 77.1 google.com
BDTT-S-TR:PC₇₀BM 9.20 - - - mdpi.com
BDTT-TR with alkylthio side chains 7.44 - - - mdpi.com
BDT-2T-ID 6.9 - - - mdpi.com
BDTTID:PC₇₀BM 5.54 - - - mdpi.com
P1:PC₆₁BM 4.8 - - - researchgate.net
PBDTDMCT - - - - researchgate.net
P2:PC₆₁BM 1.26 0.86 - - researchgate.net
PBDFNTDO:PC₇₁BM 4.71 0.87 9.14 0.59 researchgate.net
Thieno[3,2-b]thiophenyl substituted BDT copolymers up to 4.20 - - - rsc.org

This table is interactive. Click on the headers to sort the data.

Organic Light-Emitting Diodes (OLEDs)

Benzo[b]thiophene derivatives are also utilized as emitters in organic light-emitting diodes (OLEDs). nih.gov Their structural versatility allows for the fine-tuning of their photophysical properties to achieve efficient light emission. Star-shaped molecules with a benzo[b]thiophene core have been synthesized and show promise for applications in optoelectronics and electrochromic devices due to their interesting mesomorphic and photophysical properties. rsc.org The design of these molecules often involves creating a D-π-A structure to facilitate intramolecular charge transfer, which is crucial for efficient electroluminescence. researchgate.net

Liquid Crystal Materials

Novel liquid crystal compounds have been synthesized from benzo[b]thiophene cores, demonstrating their potential in advanced technological applications. researchgate.net The mesomorphic properties of these materials, which describe their liquid crystalline phases, are highly dependent on their molecular structure. researchgate.net

Benzo[b]thiophene-based liquid crystals are being explored for their use in microwave technology. researchgate.netresearchgate.net The suitability of these materials for such applications is determined by properties like birefringence and polarizability anisotropy. researchgate.net Research has shown that compounds featuring carbon-carbon triple bonds and polar terminal groups exhibit enhanced birefringence and polarizability, making them promising candidates for microwave devices. researchgate.net The development of these materials is driven by the demand for new materials for applications in the gigahertz frequency range. researchgate.netresearchgate.net

The relationship between the molecular structure of benzo[b]thiophene derivatives and their mesomorphic properties is a key area of research. researchgate.net Studies have involved the synthesis of various derivatives with different terminal groups and lateral substituents to understand these correlations. researchgate.net For example, a homologous series of 2-(4-alkyloxyphenyl)benzothiazoles was synthesized to investigate the effect of the length of the terminal alkoxyl chain on their liquid crystalline properties. researchgate.net It was found that while some derivatives exhibited a monotropic smectic A phase, others were not mesogenic, highlighting the subtle influence of molecular structure on mesomorphism. researchgate.net Extensive comparative analysis, supported by birefringence measurements and quantum chemical calculations, provides insights into how structural diversity impacts the liquid crystalline behavior of these compounds. researchgate.net

Birefringence and Polarizability Studies

The inherent anisotropy of the benzo[b]thiophene structure makes its derivatives a subject of interest for applications requiring high birefringence, such as in liquid crystals for microwave and photonic devices. Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. The polarizability of a molecule, which is its tendency to acquire a dipole moment in an electric field, is directly related to its refractive index and birefringence.

Research into self-organizing materials based on the benzo[b]thiophene scaffold has shown that molecular design is critical for optimizing these optical properties. researchgate.net A study focusing on benzo[b]thiophene-based liquid crystals developed two synthetic strategies to create rigid cores with varied terminal groups and lateral substituents. researchgate.net This work demonstrated a clear correlation between the molecular structure and the resulting mesomorphic and optical properties. researchgate.net

Specifically, the introduction of carbon-carbon triple bonds (ethynyl groups) and polar terminal groups, such as the isothiocyanate (-NCS) group, was found to significantly enhance both the birefringence (Δn) and polarizability values of the compounds. researchgate.net Quantum chemical calculations have been employed to provide deeper insights into the polarizability anisotropy of these synthesized derivatives. researchgate.net These studies underscore the potential of engineered benzo[b]thiophene derivatives in the fabrication of advanced microwave devices that operate in the GHz range. researchgate.net

Liquid crystalline phases derived from certain benzo[b]thiophene derivatives have been reported to exhibit high birefringence values, sometimes exceeding 0.3. smolecule.com The polarizability of the thiophene (B33073) ring is a key factor that enables precise control over the dielectric anisotropy in these self-organizing materials. smolecule.com

Table 1: Optical Properties of Selected Benzo[b]thiophene Derivatives
Derivative Structure FeatureMeasured PropertyValueSignificance
Featuring C≡C bonds and polar terminal groupsBirefringence (Δn)EnhancedPotential for microwave device fabrication researchgate.net
Featuring C≡C bonds and polar terminal groupsPolarizabilityEnhancedImproved dielectric anisotropy control researchgate.net
Liquid crystalline phasesBirefringence (Δn)> 0.3Suitable for devices operating above 10 GHz smolecule.com

Development of Conducting Polymers

The development of conducting polymers from thiophene-based monomers is a well-established field, and derivatives of benzo[b]thiophene are explored for their potential to form novel electroactive materials. nih.govrsc.org Conjugated polymers, characterized by a backbone of alternating single and double bonds, possess unique electronic properties that allow them to conduct electricity upon doping. researchgate.net

The synthesis of conducting polymers based on thiophene derivatives can be achieved through several methods, including chemical oxidative polymerization and electrochemical polymerization. mdpi.com For instance, an electroactive polymer was successfully synthesized from the monomer 1,3-di(2-thienyl)benzo[c]thiophene, a structural isomer of benzo[b]thiophene derivatives. rsc.org This demonstrates that the fused benzene (B151609) ring system is amenable to polymerization processes.

A significant challenge in the development of polythiophenes has been solubility. Early unsubstituted polythiophenes were highly conductive but insoluble, which limited their processability. nih.gov Researchers discovered that introducing alkyl substituents at the 3-position of the thiophene ring could render the resulting polymers soluble. nih.gov This principle is applicable to derivatives of benzo[b]thiophene-4-ol, where the hydroxyl group and other positions on the bicyclic system can be functionalized to control polymer properties like solubility, molecular weight, and bandgap. nih.gov

The properties of the resulting polymers can be finely tuned. For example, the polymer derived from 1,3-di(2-thienyl)benzo[c]thiophene was found to have a low optical bandgap of 1.7 eV, a desirable characteristic for various electronic applications. rsc.org The choice of oxidizing agent, such as iron(III) trichloride (B1173362) (FeCl₃), and reaction conditions significantly impacts the quality and conductivity of the final polymer. mdpi.com

Table 2: Properties of a Conducting Polymer Based on a Benzothiophene Derivative
MonomerPolymer PropertyMeasured ValueReference
1,3-di(2-thienyl)benzo[c]thiopheneOptical Bandgap1.7 eV rsc.org

Vii. Environmental and Sustainability Aspects of Benzo B Thiophene 4 Ol

Environmental Fate and Impact

Thiaarenes, including compounds like Benzo[b]thiophene-4-ol, are recognized as environmental contaminants. acs.org They are naturally present in fossil-based materials such as mineral oil and coal and are released into the atmosphere through combustion processes. acs.org Due to their chemical stability, these compounds are persistent and can be distributed into various environmental compartments, including aquatic environments, plant life, and ambient air. acs.org

Ecotoxicology

Specific ecotoxicological data for this compound is limited. However, the broader class of thiaarenes is known to exhibit significant toxicity. Studies have shown that thiaarenes are generally more acutely toxic than their analogous PAHs. acs.orgdss.go.th There are indications that thiaarenes can enhance the carcinogenic potential of environmental matter. acs.orgdss.go.th For example, fractions of PAHs containing thiaarenes have demonstrated a significantly higher cancerogenic activity in studies compared to sulfur-free PAH fractions. acs.orgdss.go.th Some thiaarene compounds are considered potent mutagens and carcinogens. acs.orgdss.go.thresearchgate.net The ecotoxicity of thiaarenes has been noted in aquatic organisms, with some being more lethal to species like Daphnia magna than their non-sulphur counterparts. diva-portal.org

Due to the higher expected water solubility of semipolar polycyclic aromatic compounds like hydroxylated benzothiophenes compared to their parent PAHs, their concentration and impact in aquatic systems could be significant. bmuv.de

Ecotoxicological Profile of Thiaarenes (General Class)
General Toxicity
Carcinogenicity
Aquatic Toxicity
Regulatory Status

Viii. Future Research Directions and Emerging Applications of Benzo B Thiophene 4 Ol

Development of Novel Analogs with Enhanced Biological Activities

A primary focus of future research will be the design and synthesis of novel analogs of Benzo[b]thiophene-4-ol with superior biological profiles. The core structure has already demonstrated a wide spectrum of activities, and further chemical modifications are expected to yield compounds with enhanced potency and selectivity.

Antimicrobial Agents: Researchers have synthesized unnatural flavanoids based on this compound that exhibit significant antifungal activity, particularly against Trichophyton mentagrophytes. niif.huresearchgate.net It was observed that the substitution of a heterocyclic oxygen atom with sulfur markedly increased the antifungal efficacy. niif.hu Future work will likely explore a broader range of substitutions on both the benzo and thiophene (B33073) rings to optimize these antimicrobial properties. The introduction of different functional groups could lead to new derivatives with potent activity against drug-resistant bacterial and fungal strains.

Antiviral Compounds: Recent studies have highlighted the potential of benzo[b]thiophene derivatives as antiviral agents. For instance, a series of compounds were developed that target the coat protein of Potato Virus Y (PVY), inhibiting viral particle assembly. nih.gov Mechanistic studies revealed that a specific derivative binds to the arginine residue R157 of the coat protein, disrupting its interaction with RNA. nih.gov This provides a clear strategy for designing new this compound analogs that target specific viral proteins and replication processes.

Anticancer Therapeutics: The benzo[b]thiophene scaffold is a constituent of various anticancer agents. ontosight.ai Future research will likely focus on developing this compound derivatives that can act as inhibitors of specific enzymes involved in cancer progression or as mitochondria-targeting agents. nih.gov For example, fluorescent coumarin-benzo[b]thiophene 1,1-dioxide conjugates have been shown to accumulate in mitochondria and inhibit STAT3 phosphorylation, a key pathway in many cancers. nih.gov

Cholinesterase Inhibitors: Benzo[b]thiophene-chalcones have been identified as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. mdpi.com Further optimization of the chalcone (B49325) linkage and substitution patterns on the benzo[b]thiophene ring could lead to more potent and selective inhibitors, offering a promising avenue for the development of new treatments for neurodegenerative disorders. mdpi.com

Table 1: Investigated Biological Activities of Benzo[b]thiophene Analogs

Biological Activity Target/Mechanism Example Derivative Class
Antifungal Inhibition of fungal growth This compound based unnatural flavanoids
Antiviral Inhibition of viral particle assembly by targeting coat protein Sulfonamide-containing benzo[b]thiophene derivatives
Anticancer Inhibition of STAT3 phosphorylation, Mitochondria-targeting Coumarin-benzo[b]thiophene 1,1-dioxide conjugates
Cholinesterase Inhibition Inhibition of acetylcholinesterase (AChE) Benzo[b]thiophene-chalcones

Exploration of New Catalytic Systems for Synthesis

The development of efficient and versatile synthetic methods is crucial for exploring the full potential of this compound and its derivatives. While various methods exist, future research will focus on discovering novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis has been instrumental in the synthesis of benzo[b]thiophenes. researchgate.netacs.orgthieme-connect.com Future efforts will likely concentrate on developing more active and stable palladium catalysts for direct arylation and other C-H activation/functionalization reactions. This would allow for the late-stage modification of complex molecules containing the this compound core, providing rapid access to diverse chemical libraries for biological screening. acs.org

Copper-Catalyzed Synthesis: Copper-catalyzed methods have emerged as a cost-effective and practical alternative for constructing the benzo[b]thiophene skeleton. organic-chemistry.org Research is expected to expand the scope of copper-catalyzed cross-coupling reactions, particularly using readily available starting materials to avoid the use of unstable precursors. organic-chemistry.org

Domino and Multicomponent Reactions: Domino and multicomponent reactions offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single step. tandfonline.comresearchgate.net The development of new catalytic systems, such as those based on rhodium or iron nanoparticles, could enable novel multicomponent reactions for the synthesis of highly functionalized this compound derivatives. tandfonline.com

Photocatalysis: Photocatalytic methods represent a green and efficient approach to chemical synthesis. Iodine-promoted photocyclization has been shown to be an effective method for preparing fused benzo[b]thiophene derivatives. thieme-connect.com Future research could explore the use of visible-light photocatalysis to drive the synthesis of this compound and its analogs under mild and environmentally benign conditions.

Table 2: Emerging Catalytic Strategies for Benzo[b]thiophene Synthesis

Catalytic System Reaction Type Advantages
Palladium-based Direct Arylation, C-H Activation High efficiency, good for late-stage functionalization
Copper-based Ullmann-type C-S Coupling Cost-effective, practical
Rhodium-based Three-component Coupling High control over product structure
Photocatalysis Radical Annulation, Cyclization Mild conditions, environmentally friendly

Advanced Material Development

The unique electronic and optical properties of the benzo[b]thiophene core make it an attractive building block for advanced organic materials. cymitquimica.com Future research in this area is expected to leverage the this compound structure to create novel materials for a range of applications.

Organic Electronics: Benzo[b]thiophene derivatives are promising candidates for active materials in organic field-effect transistors (OFETs) and other organic electronic devices. ontosight.aiciac.jl.cn By modifying the substitution pattern on the this compound core, researchers can tune the material's charge transport properties and energy levels. Future work will likely involve the synthesis and characterization of new solution-processable benzo[b]thiophene derivatives for use in flexible and printed electronics. researchgate.netmdpi.com

Fluorescent Materials: Derivatives of benzo[b]thiophene have been shown to exhibit interesting photophysical properties, including aggregation-induced emission (AIE). acs.org The development of new this compound-based fluorophores could lead to advanced materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. acs.org

Flavor and Fragrance Industry: Interestingly, this compound has been identified as a volatile compound formed during the thermal decomposition of certain food components and has been considered as a potential flavorant for pet food. google.com While not a primary focus of advanced material development in the traditional sense, further investigation into the controlled formation and sensory properties of this compound and its derivatives could lead to novel applications in the flavor and fragrance industry.

In-depth Mechanistic Investigations for Biological Pathways

A deeper understanding of how this compound and its derivatives interact with biological systems is essential for the rational design of new drugs. evitachem.com Future research will need to employ a combination of experimental and computational techniques to elucidate the precise mechanisms of action.

Target Identification and Validation: For many biologically active benzo[b]thiophene derivatives, the specific molecular targets remain unknown. Future studies will focus on identifying these targets using techniques such as affinity chromatography, proteomics, and genetic screening. Once identified, these targets will need to be validated to confirm their role in the observed biological effects.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for understanding how different functional groups on the this compound scaffold influence biological activity. researchgate.net By synthesizing and testing a wide range of analogs, researchers can build detailed models that correlate chemical structure with biological function. This knowledge will guide the design of next-generation compounds with improved properties. researchgate.net

Computational Modeling: Molecular docking and other computational methods are powerful tools for predicting how small molecules interact with biological macromolecules. mdpi.com Future research will increasingly rely on these in silico techniques to screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and gain insights into their binding modes and mechanisms of action.

Applications in Diagnostic Agents and Pathologic Probes

The fluorescent properties of certain benzo[b]thiophene derivatives make them well-suited for use as diagnostic agents and pathological probes. ontosight.ai

Fluorescent Probes for Biomolecule Detection: Benzo[b]thiophene boronic acid derivatives have been developed as dual-wavelength fluorescent probes for sensing sugars under physiological conditions. These compounds exhibit a ratiometric response to glucose, with a detection limit in the millimolar range for fructose. Future research could focus on designing this compound-based probes with enhanced sensitivity and selectivity for other biologically important molecules, such as specific proteins or nucleic acid sequences.

Bio-imaging Agents: The ability to visualize biological processes in living cells is a powerful tool in biomedical research. Fluorescent benzo[b]thiophene derivatives that can target specific organelles, like the mitochondria, have already been developed. nih.gov Future work will aim to create a palette of this compound-based probes with different emission wavelengths and targeting capabilities, enabling multicolor imaging of complex cellular events.

Expansion of Functional Group Tolerance in Synthetic Methodologies

To fully explore the chemical space around the this compound scaffold, it is essential to have synthetic methods that are tolerant of a wide variety of functional groups.

Development of Robust Catalytic Systems: Future research into new catalytic systems (as discussed in section 8.2) will need to place a strong emphasis on functional group tolerance. Catalysts that can operate under mild conditions and in the presence of sensitive functional groups will be particularly valuable.

Orthogonal Protecting Group Strategies: As synthetic targets become more complex, the use of orthogonal protecting groups will become increasingly important. The development of new protecting group strategies that are compatible with the conditions used for benzo[b]thiophene synthesis will allow for the construction of more elaborate and highly functionalized molecules.

Flow Chemistry: The use of flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. Adapting existing synthetic methods for this compound to flow-based systems could enable the rapid and automated synthesis of large libraries of derivatives for high-throughput screening.

Q & A

Q. What are the optimized synthetic routes for Benzo[b]thiophene-4-ol, and how do reaction conditions influence yield?

this compound is synthesized via reduction of 6,7-dihydrobenzo[b]thiophen-4(5H)-one using PhN⁺Me₃Br⁻³ in THF at 0°C, followed by warming to room temperature (rt). This method achieves high yields through controlled temperature and stoichiometric reagent ratios . Alternatively, triflation of this compound with trifluoromethanesulfonic anhydride in CH₂Cl₂ and triethylamine requires inert conditions to prevent side reactions, emphasizing the role of base in stabilizing intermediates .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

¹H NMR is essential for confirming regioselectivity in functionalized derivatives. For example, the ¹H NMR spectrum of triflated Benzo[b]thiophen-4-ol (compound 23) aligns with literature data, validating structural integrity . UV-Vis and EPR spectroscopy further elucidate electronic properties in oxidative coupling reactions, as seen in studies of DDQ-mediated reactions .

Advanced Research Questions

Q. How do frontier molecular orbitals (FMOs) and oxidation potentials predict reactivity in DDQ-mediated oxidative coupling of this compound derivatives?

In DDQ/H⁺-mediated coupling, the reaction proceeds via a charge-transfer complex between DDQ and the substrate. The oxidation potential of the substrate determines its ability to form a radical cation, which reacts with a neutral substrate molecule. FMO analysis reveals that electron-rich substrates (lower oxidation potentials) exhibit higher reactivity, enabling regioselective 3,3′-coupling with yields up to 92% .

Q. What mechanistic insights explain the role of strong acids in oxidative dehydrogenative coupling?

Strong acids (e.g., HBF₄) stabilize the radical cation intermediate by protonating DDQ⁻, preventing back-electron transfer. This step is critical for sustaining the radical chain process, as demonstrated by kinetic studies and EPR observations of radical intermediates .

Q. How can this compound derivatives be applied in natural product synthesis?

The 3,3′-coupling methodology enables concise synthesis of polycyclic natural products. For instance, this approach was used to construct the core structure of saracocin B, a bioactive compound, highlighting the utility of benzo[b]thiophene derivatives in streamlining complex syntheses .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing sulfonation or over-oxidation is minimized by:

  • Using bulky bases (e.g., triethylamine) to deprotonate intermediates without nucleophilic attack.
  • Controlling reaction stoichiometry (e.g., 1:1.1 molar ratio of substrate to triflating agent) .
  • Low-temperature conditions to suppress radical recombination .

Methodological Considerations

  • Reaction Optimization Table

    Reaction TypeConditionsYieldKey ParametersReference
    TriflationCH₂Cl₂, Et₃N, 0°C → rt>85%Anhydrous conditions, stoichiometric base
    Oxidative CouplingDDQ/HBF₄, DCE, 40°C92%Substrate oxidation potential < 1.2 V vs SCE
  • Contradictions in Data : While emphasizes DDQ’s role in radical cation formation, other quinone-mediated mechanisms (e.g., hydrogen atom transfer) may compete, requiring substrate-specific optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.